CP-447697
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-[1-benzothiophene-3-carbonyl-[2-(4-chlorophenyl)ethyl]amino]-N-(2,4-difluorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClF2N3O2S/c30-20-7-5-19(6-8-20)11-16-35(28(36)24-18-38-27-4-2-1-3-23(24)27)22-12-14-34(15-13-22)29(37)33-26-10-9-21(31)17-25(26)32/h1-10,17-18,22H,11-16H2,(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMERSEDFPNHLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=C(C=C2)Cl)C(=O)C3=CSC4=CC=CC=C43)C(=O)NC5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of CP-456,773 (MCC950) in Inflammatory Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-456,773, more commonly known as MCC950, is a potent and highly selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide array of inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of CP-456,773 in preclinical inflammatory models, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying signaling pathways. It has demonstrated significant therapeutic potential by specifically targeting the NLRP3 pathway, thereby inhibiting the production of the pro-inflammatory cytokines IL-1β and IL-18.[5][6]
Core Mechanism of Action: Targeting the NLRP3 Inflammasome
The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, involves the upregulation of NLRP3 and pro-IL-1β expression through signaling pathways activated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[7][8] The second step is the activation and assembly of the inflammasome complex, triggered by a variety of stimuli including extracellular ATP, crystalline substances, and microbial toxins.[1][4] This assembly leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[9][10]
CP-456,773 exerts its inhibitory effect by directly targeting the NLRP3 protein.[2] Specifically, it is proposed to bind to the Walker B motif within the NACHT domain of NLRP3.[9][11] This interaction locks NLRP3 in an inactive conformation, preventing ATP hydrolysis that is essential for the oligomerization and activation of the inflammasome complex.[12] Consequently, the downstream activation of caspase-1 and the subsequent processing and release of IL-1β and IL-18 are blocked.[9][10] Importantly, CP-456,773 shows high selectivity for the NLRP3 inflammasome, with no significant inhibitory activity against other inflammasomes like AIM2, NLRC4, or NLRP1.[1]
Quantitative Efficacy in Preclinical Inflammatory Models
The efficacy of CP-456,773 has been demonstrated in various in vivo models of inflammation. The following tables summarize the quantitative data from key studies.
| Inflammatory Model | Animal Species | Treatment Regimen | Primary Endpoint | Result | Reference |
| Imiquimod-Induced Skin Inflammation (Psoriasis Model) | Mouse (BALB/c or C57BL/6) | 200 mg/kg, twice daily (oral) | Ear Thickness (day 5) | 41.4% reduction in ear thickness compared to vehicle | [5] |
| House Dust Mite (HDM)-Induced Airway Inflammation (Asthma Model) | Mouse (BALB/c) | Not specified | Total Cells in Bronchoalveolar Lavage Fluid (BALF) | Significant reduction in total inflammatory cells | [5][6] |
| LPS + ATP-Induced Systemic Inflammation | Mouse | Not specified | Serum IL-1β levels | Potent inhibition of IL-1β release | [6][13] |
| Experimental Autoimmune Encephalomyelitis (EAE) (Multiple Sclerosis Model) | Mouse | Not specified | Clinical Score | Attenuation of disease severity | [12] |
Detailed Experimental Protocols
Imiquimod-Induced Skin Inflammation in Mice
This model is utilized to mimic key aspects of human psoriasis.[5]
-
Animals: BALB/c or C57BL/6 mice are typically used.
-
Induction of Inflammation: A daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back and right ear of the mice for 5-7 consecutive days.
-
Treatment: CP-456,773 or a vehicle control is administered to the mice, commonly via oral gavage, starting from the first day of imiquimod application and continuing for the duration of the experiment.
-
Efficacy Assessment:
-
Ear Thickness: The change in ear thickness is measured daily using a digital caliper.
-
Histology: Skin biopsies are collected at the end of the study for histological analysis to assess epidermal hyperplasia and inflammatory cell infiltration.
-
Cytokine Analysis: Skin tissue can be homogenized to measure the levels of pro-inflammatory cytokines such as IL-1β and IL-6 using ELISA or other immunoassays.
-
House Dust Mite (HDM)-Induced Airway Inflammation in Mice
This model is a well-established method for studying allergic asthma.[5]
-
Animals: BALB/c mice are commonly used for this model.
-
Sensitization and Challenge: Mice are sensitized with an intraperitoneal injection of HDM extract. Subsequently, they are challenged with intranasal administration of HDM extract to induce airway inflammation.
-
Treatment: CP-456,773 or a control substance is administered, often via intraperitoneal injection or oral gavage, prior to the HDM challenge.
-
Efficacy Assessment:
-
Bronchoalveolar Lavage (BAL): 24 hours after the final HDM challenge, BAL fluid (BALF) is collected.
-
Cell Counts: The total and differential cell counts (neutrophils, eosinophils, lymphocytes, macrophages) in the BALF are determined.
-
Cytokine Measurement: Cytokine and chemokine levels in the BALF are measured using ELISA or multiplex assays.
-
Visualizing the Molecular Pathway and Experimental Workflow
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 inflammasome activation pathway and inhibition by CP-456,773.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for preclinical evaluation of CP-456,773.
Conclusion
CP-456,773 (MCC950) is a well-characterized, potent, and selective inhibitor of the NLRP3 inflammasome. Its mechanism of action, centered on the direct inhibition of NLRP3 activation, has been substantiated by robust preclinical data in a variety of inflammatory models. The quantitative efficacy and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working on NLRP3-driven inflammatory diseases. The continued investigation of CP-456,773 and other NLRP3 inhibitors holds significant promise for the development of novel therapeutics for a wide range of debilitating conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficacy and Pharmacology of the NLRP3 Inflammasome Inhibitor CP-456,773 (CRID3) in Murine Models of Dermal and Pulmonary Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-447697: A Technical Overview of C5a Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of CP-447697, a lipophilic antagonist of the C5a receptor (C5aR). The document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows.
Quantitative Binding Data
| Compound | Parameter | Value | Cell Line/Assay Condition | Reference |
| This compound | IC50 | 31 nM | Not Specified | [1][2] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Further studies are required to determine the equilibrium dissociation constant (Ki) and the kinetic parameters of association (kon) and dissociation (koff).
Experimental Protocols
The determination of the binding affinity of a compound like this compound to the C5a receptor typically involves radioligand binding assays. Below is a generalized protocol that would be applicable.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the C5a receptor.
Objective: To determine the IC50 and subsequently the Ki of this compound for the C5a receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the human C5a receptor.
-
Radioligand: A high-affinity radiolabeled C5a receptor ligand (e.g., 125I-C5a).
-
Unlabeled Ligand: this compound.
-
Assay Buffer: e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI).
-
Scintillation Fluid and Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
C5a Receptor Signaling Pathway
The C5a receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand C5a, initiates a cascade of intracellular signaling events. These pathways are crucial for the pro-inflammatory effects mediated by C5a.
Caption: C5a Receptor Signaling Pathway.
Experimental Workflow for Binding Affinity Determination
The following diagram illustrates the typical workflow for determining the binding affinity of a compound like this compound using a radioligand competition binding assay.
Caption: Radioligand Competition Binding Assay Workflow.
Conclusion
This compound is a known antagonist of the C5a receptor with a reported IC50 of 31 nM. While detailed kinetic data is not widely published, its binding affinity can be robustly characterized using standard radioligand binding assays. The methodologies and pathways described in this guide provide a framework for researchers and drug development professionals working with this and similar compounds targeting the C5a-C5aR axis. Further investigation into the binding kinetics of this compound would provide a more complete understanding of its pharmacological profile.
References
The Structure-Activity Relationship of CP-447697: A Technical Guide for C5a Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-447697 is a potent and selective non-peptide antagonist of the C5a receptor (C5aR, CD88), a key mediator of inflammation. This document provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, drawing upon available data for this compound and structurally related C5a receptor antagonists. Key structural motifs, including the central piperidine core, the benzothiophene moiety, and the difluorophenyl group, are examined for their contribution to binding affinity and functional activity. This guide also details the experimental protocols for essential in vitro assays used to characterize C5a receptor antagonists and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and the C5a Receptor
The complement component C5a is a potent pro-inflammatory anaphylatoxin that exerts its effects through the G protein-coupled C5a receptor.[1] Activation of C5aR on various immune cells, such as neutrophils, monocytes, and macrophages, triggers a cascade of inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species and inflammatory cytokines.[1] Consequently, antagonism of the C5a-C5aR axis represents a promising therapeutic strategy for a wide range of inflammatory and autoimmune diseases.
This compound, with the chemical name 4-[(benzo[b]thien-3-ylcarbonyl)[2-(4-chlorophenyl)ethyl]amino]-N-(2,4-difluorophenyl)-1-piperidinecarboxamide, is a small molecule antagonist of the C5a receptor with a reported IC50 of 31 nM. Its non-peptide nature offers potential advantages in terms of oral bioavailability and metabolic stability compared to peptidic antagonists. Understanding the SAR of this compound is crucial for the rational design of next-generation C5aR antagonists with improved potency, selectivity, and pharmacokinetic properties.
Core Structure and Key Pharmacophoric Features
The chemical structure of this compound reveals several key pharmacophoric elements that are common among piperidine-based C5a receptor antagonists. These can be broadly divided into three main regions:
-
Region A: The Piperidine Core: This central scaffold provides the appropriate orientation for the other functional groups to interact with the receptor binding pocket.
-
Region B: The Benzothiophene Moiety: This aromatic group is crucial for establishing key binding interactions within a hydrophobic pocket of the receptor.
-
Region C: The N-Aryl Carboxamide Group: This region, containing the difluorophenyl ring, is involved in important hydrogen bonding and aromatic interactions that contribute significantly to the overall binding affinity.
Inferred Structure-Activity Relationship (SAR) of this compound
While specific SAR data for a comprehensive library of this compound analogs is not publicly available, we can infer the likely impact of structural modifications based on published data for other non-peptide C5a receptor antagonists. The following tables summarize the predicted effects of modifications to the core structure of this compound.
Modifications of the Piperidine Core (Region A)
| Modification | Predicted Effect on Activity | Rationale |
| Substitution on the Piperidine Ring | Likely to decrease activity | The piperidine ring likely serves as a rigid scaffold, and substitutions may disrupt the optimal positioning of other key functional groups. |
| Replacement with other Heterocycles | Variable, but likely to decrease activity | Other small, non-aromatic heterocycles might be tolerated, but the specific geometry of the piperidine is likely optimized for C5aR binding. |
Modifications of the Benzothiophene Moiety (Region B)
| Modification | Predicted Effect on Activity | Rationale |
| Substitution on the Benzothiophene Ring | Sensitive to position and nature of substituent | Small, lipophilic substituents at positions that do not sterically hinder binding may be tolerated or could enhance activity by increasing hydrophobic interactions. Bulky or polar groups are likely to be detrimental. |
| Replacement with other Aromatic Systems | Tolerated if isosteric and maintains key interactions | Other bicyclic aromatic systems like naphthalene or indole may be acceptable replacements, provided they can occupy the same hydrophobic pocket and maintain any specific electronic interactions. |
| Modification of the Carbonyl Linker | Likely to decrease activity | The carbonyl group is a potential hydrogen bond acceptor and its rigid nature helps to correctly orient the benzothiophene ring. |
Modifications of the N-Aryl Carboxamide Group (Region C)
| Modification | Predicted Effect on Activity | Rationale |
| Substitution Pattern on the Phenyl Ring | Highly sensitive | The 2,4-difluoro substitution pattern is likely optimal for both electronic and steric interactions within the binding site. Moving or removing the fluorine atoms would likely decrease affinity. |
| Replacement of the Phenyl Ring | Potentially tolerated with other aromatic or heteroaromatic rings | Other aromatic systems that can act as hydrogen bond acceptors and participate in pi-stacking interactions might be viable, but the electronic properties of the difluorophenyl ring are likely important. |
| Modification of the Carboxamide Linker | Likely to decrease activity | The amide bond provides a crucial hydrogen bond donor and acceptor and maintains the rigid connection between the piperidine and the aryl group. |
Experimental Protocols
The characterization of C5a receptor antagonists like this compound involves a series of in vitro assays to determine their binding affinity and functional potency.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for the C5a receptor by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the inhibitory constant (Ki) of this compound for the C5a receptor.
-
Materials:
-
Membrane preparations from cells expressing the human C5a receptor (e.g., U937 or CHO-C5aR cells).
-
Radioligand: [125I]-C5a.
-
This compound at various concentrations.
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, [125I]-C5a (at a concentration near its Kd), and varying concentrations of this compound or vehicle control.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3]
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by C5a.[4][5]
-
Objective: To determine the functional inhibitory potency of this compound.
-
Materials:
-
C5aR-expressing cells (e.g., U937 or freshly isolated human neutrophils).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound at various concentrations.
-
Human recombinant C5a.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer.
-
-
Procedure:
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol.
-
Wash the cells to remove extracellular dye and resuspend them in assay buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Add a fixed concentration of C5a (typically the EC80) to stimulate the cells.
-
Immediately measure the change in fluorescence intensity over time.
-
The peak fluorescence response is used to quantify calcium mobilization.
-
Plot the inhibition of the C5a-induced calcium response against the concentration of this compound to determine the IC50 value.[4][5]
-
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a C5a gradient.
-
Objective: To evaluate the effect of this compound on a key physiological response to C5a.
-
Materials:
-
Isolated human neutrophils or other C5a-responsive cells.
-
This compound at various concentrations.
-
Human recombinant C5a as the chemoattractant.
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts).
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
-
Procedure:
-
Place assay medium containing C5a in the lower chamber of the chemotaxis plate.
-
In the upper chamber (insert), add cells that have been pre-incubated with various concentrations of this compound or vehicle.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
After incubation, remove the inserts and stain the cells that have migrated to the underside of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
-
Signaling Pathways and Experimental Visualizations
C5a Receptor Signaling Pathway
The binding of C5a to its receptor initiates a signaling cascade that leads to various cellular responses. This compound acts by blocking this initial binding event.
Caption: C5a receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Antagonist Characterization
The process of characterizing a C5a receptor antagonist like this compound follows a logical progression from binding studies to functional assays.
Caption: Workflow for the in vitro characterization of a C5a receptor antagonist.
Conclusion
This compound represents a significant scaffold for the development of potent and selective C5a receptor antagonists. The structure-activity relationships, inferred from related compounds, highlight the critical roles of the piperidine core, the benzothiophene moiety, and the N-aryl carboxamide group in achieving high-affinity binding and functional antagonism. The detailed experimental protocols provided herein serve as a guide for the robust in vitro characterization of this and similar classes of C5a receptor inhibitors. Further exploration of the chemical space around the this compound scaffold, guided by the SAR principles outlined, holds the potential to yield novel therapeutic agents for the treatment of a broad spectrum of inflammatory diseases.
References
Unraveling the Signal: A Technical Guide to the Downstream Signaling Pathway Inhibition by CP-447697
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-447697 is a potent and selective antagonist of the C5a receptor (C5aR), a key player in the inflammatory cascade. With a half-maximal inhibitory concentration (IC50) of 31 nM for C5aR binding, this compound represents a significant tool for dissecting the intricate signaling pathways triggered by the complement system's anaphylatoxin C5a. This technical guide provides an in-depth exploration of the downstream signaling cascades inhibited by this compound, focusing on the core molecular mechanisms. We present a synthesis of available data, detailed experimental methodologies for studying these pathways, and visual representations of the signaling networks to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction: The C5a-C5aR Axis and the Role of this compound
The complement system is a critical component of the innate immune response. Upon activation, it generates the potent pro-inflammatory mediator C5a. C5a exerts its effects by binding to the C5a receptor (C5aR, also known as CD88), a G protein-coupled receptor (GPCR) predominantly expressed on the surface of immune cells such as neutrophils, macrophages, and mast cells. The engagement of C5a with C5aR initiates a cascade of intracellular signaling events that drive chemotaxis, inflammation, and cellular activation.
This compound acts as a competitive antagonist at the C5aR, effectively blocking the binding of C5a and thereby preventing the initiation of these downstream signaling pathways. This inhibitory action makes this compound a valuable pharmacological tool for studying the physiological and pathological roles of the C5a-C5aR axis and a potential therapeutic agent for a range of inflammatory diseases.
Core Downstream Signaling Pathways Inhibited by this compound
The binding of C5a to its receptor triggers a conformational change in the C5aR, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi family. This initiates a signaling cascade that branches into several key downstream pathways. This compound, by preventing the initial ligand-receptor interaction, effectively abrogates the activation of these pathways.
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Upon C5aR activation, the βγ subunits of the dissociated G protein can activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt (also known as Protein Kinase B). This recruitment to the plasma membrane allows for the phosphorylation and activation of Akt by other kinases. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and inhibiting apoptosis.
Inhibition by this compound: By blocking C5aR, this compound prevents the G protein-mediated activation of PI3K, thereby inhibiting the entire downstream cascade, including the phosphorylation and activation of Akt.
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and inflammation. C5aR activation can lead to the activation of the MAPK/ERK pathway through various mechanisms, often involving G protein βγ subunits and the activation of small GTPases like Ras. This leads to a phosphorylation cascade, culminating in the activation of ERK1/2. Activated ERK1/2 can then translocate to the nucleus and phosphorylate transcription factors, leading to the expression of pro-inflammatory genes.
Inhibition by this compound: this compound's antagonism of C5aR prevents the initial signals that lead to the activation of the Ras-Raf-MEK-ERK cascade, thus inhibiting the downstream cellular responses mediated by this pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. C5aR activation can lead to the activation of the canonical NF-κB pathway. This typically involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB heterodimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes.
Inhibition by this compound: By blocking the C5aR, this compound prevents the upstream signals that converge on the IKK complex, thereby inhibiting the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm in an inactive state.
Quantitative Data on C5aR Antagonism
While specific quantitative data on the downstream effects of this compound are not extensively available in publicly accessible literature, the primary potency of the compound is well-established.
| Compound | Target | Assay | IC50 (nM) |
| This compound | C5a Receptor (C5aR) | Radioligand Binding Assay | 31 |
Table 1: Inhibitory Potency of this compound
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the inhibitory effects of this compound on C5aR downstream signaling pathways. Specific details may need to be optimized for different cell types and experimental conditions.
Western Blotting for Phosphorylated Signaling Proteins
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.
Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., human neutrophils, U937 cells) in appropriate culture medium and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 2-4 hours prior to treatment.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with a known concentration of C5a (e.g., 10-100 nM) for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-Akt, anti-phospho-ERK1/2) and total proteins (e.g., anti-Akt, anti-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated proteins in this compound-treated samples to the C5a-stimulated control.
-
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB and can be used to assess the inhibitory effect of this compound.
Methodology:
-
Cell Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293 cells stably expressing C5aR) with an NF-κB-dependent reporter plasmid (e.g., containing luciferase or β-galactosidase driven by an NF-κB response element) and a control plasmid for normalization (e.g., Renilla luciferase).
-
-
Cell Treatment:
-
After 24-48 hours, pre-treat the transfected cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with C5a (e.g., 10-100 nM) for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of NF-κB activity in response to C5a stimulation.
-
Determine the dose-dependent inhibition of C5a-induced NF-κB activity by this compound.
-
Visualizing the Inhibition: Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the points of inhibition by this compound within the C5aR downstream signaling pathways.
Figure 1: Overview of this compound Inhibition of C5aR Downstream Signaling Pathways.
Figure 2: Generalized Experimental Workflow for Studying this compound's Inhibitory Effects.
Conclusion
This compound is a valuable pharmacological tool for investigating the complex signaling networks downstream of the C5a receptor. Its potent and selective antagonism allows for the targeted inhibition of the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are central to the inflammatory response. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the mechanism of action of this compound and to evaluate its therapeutic potential in C5a-mediated inflammatory diseases. Further studies are warranted to generate more specific quantitative data on the downstream inhibitory effects of this compound to fully elucidate its pharmacological profile.
In-Depth Technical Guide: Cellular Activity of CP-447697
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-447697 is a potent and selective antagonist of the C5a receptor 1 (C5aR1), also known as CD88. As a key component of the complement system, the C5a-C5aR1 axis plays a critical role in orchestrating the inflammatory response. C5a, an anaphylatoxin, is a powerful chemoattractant and activator of various immune cells, making its receptor a compelling target for therapeutic intervention in a range of inflammatory diseases. This technical guide provides a comprehensive overview of the cell types in which this compound is active, supported by quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.
Target and Mechanism of Action
This compound exerts its biological effects by binding to and inhibiting the C5aR1, a G protein-coupled receptor (GPCR). This antagonism prevents the binding of C5a and subsequent downstream signaling cascades that mediate pro-inflammatory processes such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS) and inflammatory cytokines.
Cellular Activity of this compound
The activity of this compound is primarily observed in cells expressing the C5a receptor. While C5aR1 is predominantly expressed on cells of myeloid lineage, its expression has also been identified on other cell types.
Myeloid Cells
Myeloid cells are the principal targets of C5a and, consequently, of C5aR1 antagonists like this compound.
-
Neutrophils: These are the most abundant type of granulocytes and are among the first cells to migrate toward a site of inflammation. C5a is a potent chemoattractant for neutrophils. This compound is expected to be highly active in inhibiting C5a-induced neutrophil chemotaxis, degranulation, and oxidative burst.
-
Monocytes and Macrophages: These phagocytic cells are key players in both acute and chronic inflammation. C5a stimulates their migration and activation, leading to the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2][3][4] this compound would be active in suppressing these C5a-mediated functions.
-
Dendritic Cells: As antigen-presenting cells, dendritic cells bridge the innate and adaptive immune systems. C5a can modulate their maturation and function.
-
Microglia: As the resident immune cells of the central nervous system, microglia express C5aR1 and are responsive to C5a.[5]
Other Cell Types
Emerging evidence has demonstrated the expression of C5aR1 on a variety of non-myeloid cell types, suggesting a broader potential for the activity of this compound.
-
Epithelial and Endothelial Cells: C5aR1 has been detected on lung bronchial and alveolar epithelial cells, as well as vascular endothelial cells.[6] In these cells, this compound could modulate inflammatory responses at the tissue level.
-
Hepatocytes: Expression of C5aR1 has been reported on liver hepatocytes, indicating a potential role for the C5a-C5aR1 axis in liver inflammation and injury.[6]
-
Cancer Cell Lines: Some tumor cells have been shown to express C5aR1. For instance, the 4T1 breast cancer cell line expresses the C5a receptor.[7] The functional consequence of this expression and the activity of antagonists like this compound in this context are areas of active research.
Quantitative Data on this compound Activity
While specific quantitative data for this compound in a wide range of cell lines is not extensively available in the public domain, its potency is highlighted by its reported IC50 of 31 nM for the C5a receptor. The following table summarizes the expected activity based on the known pharmacology of C5aR1 antagonists.
| Cell Type/Line | Target Pathway | Expected Effect of this compound | Assay Type |
| Neutrophils (Human, primary) | Chemotaxis | Inhibition of C5a-induced migration | Transwell Migration Assay |
| Calcium Mobilization | Blockade of C5a-induced intracellular Ca2+ flux | Fluo-4/Fura-2 Calcium Assay | |
| Oxidative Burst | Reduction of C5a-stimulated ROS production | DHR/Amplex Red Assay | |
| Monocytes (Human, primary) / THP-1 / U937 | Cytokine Release | Decreased secretion of TNF-α, IL-1β, IL-6 | ELISA / CBA / Luminex |
| Chemotaxis | Inhibition of C5a-induced migration | Transwell Migration Assay | |
| Macrophages (Human monocyte-derived) | Phagocytosis | Modulation of C5a-mediated phagocytosis | pHrodo Phagocytosis Assay |
| Cytokine Release | Decreased secretion of inflammatory cytokines | ELISA / CBA / Luminex | |
| Microglia (Mouse, primary) / BV-2 | Calcium Mobilization | Blockade of C5a-induced intracellular Ca2+ flux | Fluo-4/Fura-2 Calcium Assay |
| 4T1 (Murine Breast Cancer) | Cell Viability/Proliferation | Potential modulation of C5a-mediated effects | MTT / Alamar Blue Assay |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound activity. Below are representative protocols for key functional assays.
Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the ability of this compound to inhibit C5a-induced migration of neutrophils or monocytes.
Materials:
-
Chemotaxis chamber (e.g., Neuroprobe ChemoTx®) with a 3-5 µm pore size polycarbonate membrane
-
Chemoattractant: Recombinant human C5a
-
Test Compound: this compound
-
Cell suspension (e.g., isolated human neutrophils) in assay buffer (e.g., HBSS with 0.1% BSA)
-
Fixation and staining reagents (e.g., Diff-Quik)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add C5a (at a pre-determined optimal concentration, e.g., 10 nM) to the lower wells of the chemotaxis chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated cell suspension to the upper wells.
-
Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the membrane, scrape off non-migrated cells from the top surface, and fix and stain the migrated cells on the bottom surface.
-
Count the migrated cells in several high-power fields for each well using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on C5a-induced intracellular calcium flux.
Materials:
-
Cells expressing C5aR1 (e.g., U937 cells or primary monocytes)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Recombinant human C5a
-
This compound
-
Fluorometric plate reader or flow cytometer capable of kinetic reading
Procedure:
-
Harvest and wash the cells, then resuspend them in assay buffer.
-
Load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Aliquot the cell suspension into a 96-well black, clear-bottom plate.
-
Add various concentrations of this compound or vehicle control to the wells and incubate for 10-20 minutes at room temperature.
-
Place the plate in the fluorometric reader and establish a baseline fluorescence reading.
-
Inject C5a (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
Determine the IC50 value for this compound by plotting the inhibition of the C5a response against the antagonist concentration.
Cytokine Release Assay
Objective: To assess the ability of this compound to inhibit C5a-induced production and release of inflammatory cytokines.
Materials:
-
Primary monocytes or macrophages
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Recombinant human C5a
-
LPS (optional, as a co-stimulant)
-
This compound
-
ELISA kits or multiplex bead array kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Plate the cells in a 96-well tissue culture plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control and pre-incubate for 1 hour.
-
Stimulate the cells with C5a (and LPS, if applicable) for a specified period (e.g., 4-24 hours).
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound.
Signaling Pathways and Visualizations
This compound, by blocking the C5aR1, inhibits the downstream signaling cascades initiated by C5a. The primary signaling pathway involves the activation of heterotrimeric G proteins, leading to downstream effects that are cell-type specific.
C5aR1 Signaling Pathway
Caption: C5aR1 signaling cascade initiated by C5a and inhibited by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating the in vitro activity of this compound.
Conclusion
This compound is a valuable research tool and potential therapeutic agent that is active in a variety of cell types, primarily those of the myeloid lineage that express the C5a receptor. Its ability to potently inhibit C5a-mediated inflammatory responses makes it a subject of significant interest. This guide provides a foundational understanding of its cellular activity, along with the necessary experimental frameworks to further investigate its effects. Researchers are encouraged to adapt the provided protocols to their specific cell systems and research questions to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Perspectives for Monocyte/Macrophage-Based Diagnostics of Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of C5a and C3a Complement Fragment-Induced [Ca2+]i Signaling in Mouse Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of the complement C5a anaphylatoxin receptor (C5aR) on non-myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of complement C5a receptor and the viability of 4T1 tumor cells following agonist-antagonist treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of CP-447697: A Technical Guide to a Novel C5a Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of CP-447697, a small molecule antagonist of the complement component 5a (C5a) receptor (C5aR). This compound has been identified as a potent, non-peptide, allosteric inhibitor of C5aR, a key G protein-coupled receptor (GPCR) involved in inflammatory and immune responses. This document summarizes its known pharmacological data, outlines relevant experimental methodologies, and visualizes its mechanism of action and related biological pathways.
Core Pharmacological Data
This compound emerged from high-throughput screening and subsequent optimization as a lipophilic C5a receptor antagonist.[1] The primary publicly available quantitative measure of its potency is its half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human C5a Receptor (C5aR) | Not specified in publicly available abstracts | 31 | (Blagg et al., 2008, Bioorg. Med. Chem. Lett., 18:5601-4) |
Note: Detailed experimental conditions for the IC50 determination are not available in the public domain abstracts of the primary literature.
Mechanism of Action: Allosteric Antagonism
Structural and computational docking studies of small molecule C5aR antagonists with similar chemical features to this compound suggest a mechanism of allosteric inhibition.[2] Unlike orthosteric antagonists that directly compete with the natural ligand (C5a) for the primary binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor. This binding event induces a conformational change in the receptor that prevents its activation by C5a.
The diagram below illustrates the proposed allosteric antagonism of the C5a receptor by this compound.
Caption: Allosteric antagonism of the C5a receptor by this compound.
C5a Receptor Signaling Pathway
The C5a receptor is a classical GPCR that, upon activation by C5a, initiates a cascade of intracellular signaling events. These pathways are central to the pro-inflammatory and immunomodulatory functions of C5a. C5aR primarily couples to Gαi and Gα16 proteins.[3]
The following diagram outlines the major signaling pathways downstream of C5aR activation.
Caption: Simplified C5a receptor signaling cascade.
Experimental Protocols
While the specific protocols used for the characterization of this compound are not detailed in publicly available literature, this section provides representative, detailed methodologies for key experiments typically employed in the pharmacological profiling of C5a antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the C5a receptor.
Objective: To measure the displacement of a radiolabeled C5a ligand from the C5aR by the test compound (e.g., this compound).
Generalized Protocol:
-
Membrane Preparation: Membranes from cells expressing the human C5a receptor (e.g., HEK293 cells or human polymorphonuclear leukocytes - PMNs) are prepared.
-
Incubation: The cell membranes are incubated with a constant concentration of radiolabeled C5a (e.g., ¹²⁵I-C5a) and varying concentrations of the unlabeled antagonist.
-
Binding Buffer: The incubation is performed in a binding buffer, which may contain components such as HEPES, CaCl₂, MgCl₂, bovine serum albumin (BSA), and protease inhibitors.[4]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).[4]
-
Separation: Bound and free radioligand are separated by rapid filtration through a filter plate.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (concentration of antagonist that inhibits 50% of specific binding) can be calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit C5a-induced intracellular calcium release.
Objective: To assess the antagonistic activity of the test compound on C5a-induced Gq-mediated signaling.
Generalized Protocol:
-
Cell Culture: Cells endogenously or recombinantly expressing C5aR are cultured.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Incubation: The dye-loaded cells are incubated with varying concentrations of the antagonist.
-
Stimulation: The cells are then stimulated with a fixed concentration of C5a.
-
Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a fluorescence plate reader.
-
Data Analysis: The antagonist's effect is quantified by the reduction in the C5a-induced fluorescence signal, allowing for the calculation of an IC50 value.
Chemotaxis Assay
This assay evaluates the ability of a compound to block the migration of cells towards a C5a gradient.
Objective: To determine the functional antagonism of the test compound on C5a-induced cell migration.
Generalized Protocol:
-
Cell Preparation: A suspension of responsive cells (e.g., neutrophils) is prepared.
-
Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used, with a porous membrane separating an upper and a lower chamber.
-
Chemoattractant: C5a is placed in the lower chamber to create a chemotactic gradient.
-
Antagonist Treatment: The cells in the upper chamber are pre-incubated with varying concentrations of the antagonist.
-
Migration: The plate is incubated (e.g., for 1-2 hours at 37°C) to allow the cells to migrate through the membrane towards the C5a.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.
-
Data Analysis: The inhibition of cell migration by the antagonist is used to determine its potency (IC50).
The workflow for a typical chemotaxis assay is depicted below.
Caption: Workflow for a generalized chemotaxis assay.
Conclusion
This compound is a potent, small molecule, allosteric antagonist of the C5a receptor. Its pharmacological profile suggests its potential as a therapeutic agent for inflammatory diseases driven by complement activation. While detailed experimental protocols for its initial characterization are not fully available in the public domain, this guide provides a framework for understanding its mechanism of action and the methodologies used to evaluate such compounds. Further research and publication of detailed in vitro and in vivo studies will be crucial for the continued development and clinical translation of this compound and other C5aR antagonists.
References
- 1. Small, non-peptide C5a receptor antagonists: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthosteric and allosteric action of the C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of antagonists of the C5a receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Pursuit of Precision: A Technical Guide to the Discovery and Synthesis of Novel C5a Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, plays a critical role in host defense against pathogens. However, its dysregulation can lead to a cascade of inflammatory events that underpin a wide range of autoimmune and inflammatory diseases. A key mediator in this process is the anaphylatoxin C5a, a potent pro-inflammatory peptide generated during complement activation. C5a exerts its effects primarily through the C5a receptor 1 (C5aR1, also known as CD88), a classical G protein-coupled receptor (GPCR) predominantly expressed on myeloid cells such as neutrophils and macrophages.[1][2] The C5a-C5aR1 axis is a critical driver of inflammation, inducing chemotaxis, degranulation, and the release of reactive oxygen species and inflammatory cytokines.[3] Consequently, the inhibition of this interaction has emerged as a highly promising therapeutic strategy for a multitude of disorders, including ANCA-associated vasculitis, rheumatoid arthritis, and sepsis.[1][4] This guide provides an in-depth technical overview of the discovery and synthesis of novel C5a receptor antagonists, detailing the underlying signaling pathways, key experimental evaluation protocols, and synthetic strategies.
The C5a Receptor Signaling Pathway
Activation of C5aR1 by its ligand C5a initiates a complex network of intracellular signaling events. As a GPCR, C5aR1 primarily couples to inhibitory G proteins (Gαi), leading to the dissociation of the Gαi and Gβγ subunits. This dissociation triggers multiple downstream cascades, including the activation of phosphoinositide 3-kinase (PI3K) and the Ras-MAPK pathway, which collectively regulate cell motility, survival, and cytokine production. Furthermore, C5aR1 activation leads to a rapid increase in intracellular calcium concentration via phospholipase C (PLC) activation. Another crucial aspect of C5aR1 signaling is the recruitment of β-arrestins, which not only desensitize the G protein-mediated signaling but also initiate their own signaling cascades. The precise signaling events can be cell-type specific and contribute to the diverse biological functions of C5a.
References
- 1. Inhibiting the C5-C5a receptor axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Avacopan? [synapse.patsnap.com]
- 4. Cyclic Peptide C5aR1 Antagonist Design Using Solution Conformational Analysis Derived from Residual Dipolar Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the ADME Maze: A Technical Guide to Lipophilicity and Cell Permeability of Novel Compounds like CP-447697
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug discovery and development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Among the most critical of these are lipophilicity and cell permeability, which collectively govern a drug's ability to traverse biological membranes and reach its therapeutic target. This technical guide provides an in-depth overview of the experimental and computational methodologies used to assess these key parameters, using the placeholder compound CP-447697 as a case study for a novel chemical entity where such data is not yet publicly available.
The Core Challenge: Quantifying Lipophilicity and Permeability
For any new chemical entity, such as this compound, the journey from a promising lead to a viable drug candidate is contingent on a favorable ADME profile. Lipophilicity, the affinity of a molecule for a lipid-rich environment, and cell permeability, its capacity to cross cell membranes, are foundational to this profile. A compound that is either too hydrophilic or too lipophilic, or one that exhibits poor membrane permeability, is likely to fail in later stages of development due to poor bioavailability.
While specific experimental data for this compound is not available in the public domain, this guide outlines the established protocols and predictive models that would be employed to characterize its lipophilicity and cell permeability.
Quantitative Assessment of Lipophilicity
Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD) at a specific pH.
| Parameter | Description | Typical Experimental Method |
| LogP | The ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. | Shake-flask method, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| LogD | The ratio of the concentration of an ionizable compound (in all its ionic forms) in a lipid phase to its concentration in an aqueous phase at a specific pH. | Shake-flask method at a buffered pH |
Experimental Protocol: The Shake-Flask Method for LogP/LogD Determination
The "gold standard" for measuring lipophilicity is the shake-flask method.
-
Preparation of Phases: A two-phase system is prepared using n-octanol (pre-saturated with water or a specific buffer) and an aqueous phase (water or a buffer of a specific pH, pre-saturated with n-octanol).
-
Compound Addition: A known amount of the test compound (e.g., this compound) is dissolved in one of the phases.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The LogP or LogD value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Quantitative Assessment of Cell Permeability
Cell permeability is typically assessed using in vitro models that mimic the intestinal epithelium, the primary site of absorption for orally administered drugs. The most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
| Parameter | Description | Typical Experimental Method |
| Apparent Permeability Coefficient (Papp) | A measure of the rate of flux of a compound across a membrane or cell monolayer. | PAMPA, Caco-2 Assay |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay that models passive diffusion.
-
Plate Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: A donor plate contains the test compound dissolved in a buffer at a specific pH. An acceptor plate is filled with a corresponding buffer.
-
Assay Assembly: The filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich".
-
Incubation: The assembly is incubated for a defined period, allowing the compound to diffuse from the donor, across the artificial membrane, into the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using an appropriate analytical method.
-
Papp Calculation: The Papp value is calculated based on the change in concentration in the acceptor well over time, the surface area of the membrane, and the initial concentration in the donor well.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, providing a more biologically relevant model that can account for both passive diffusion and active transport.
-
Cell Culture: Caco-2 cells are seeded onto a porous membrane of a transwell insert and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).
-
Permeability Assay: The test compound is added to the apical (donor) side of the monolayer. Samples are taken from the basolateral (acceptor) side at various time points.
-
Quantification: The concentration of the compound in the acceptor compartment is determined.
-
Papp Calculation: The Papp value is calculated from the rate of appearance of the compound in the acceptor compartment.
In Silico Prediction of Lipophilicity and Cell Permeability
In the early stages of drug discovery, computational models are invaluable for predicting the ADME properties of large numbers of virtual compounds.
Computational Tools for LogP Prediction
A variety of software programs are available to predict LogP based on a compound's chemical structure. These tools employ different algorithms, including:
-
Atom-based methods: Summing the contributions of individual atoms.
-
Fragment-based methods: Summing the contributions of predefined molecular fragments.
-
Property-based methods: Using whole-molecule properties like molecular weight and polar surface area.
Popular software for LogP prediction includes ALOGPS, Molinspiration, and ACD/Labs Percepta.
In Silico Models for Cell Permeability Prediction
Predicting cell permeability is more complex as it can involve multiple mechanisms. Quantitative Structure-Activity Relationship (QSAR) models are often developed using large datasets of compounds with experimentally determined Caco-2 permeability. These models use molecular descriptors such as:
-
Molecular weight
-
Polar surface area (PSA)
-
Number of hydrogen bond donors and acceptors
-
Calculated LogP or LogD
Visualizing the Workflow and Concepts
To aid in the understanding of these processes, the following diagrams illustrate the experimental workflows and the interplay between lipophilicity, permeability, and drug discovery.
Conclusion
The characterization of lipophilicity and cell permeability is a cornerstone of modern drug discovery. For a novel compound like this compound, a combination of rigorous experimental assays and predictive in silico modeling would be essential to ascertain its potential as a drug candidate. While specific data for this compound remains elusive, the methodologies detailed in this guide provide a comprehensive framework for the assessment of these critical ADME properties, enabling researchers and drug development professionals to make informed decisions in the quest for new and effective therapeutics.
Methodological & Application
Application Notes and Protocols for In Vitro C5aR1 Inhibition Assay of CP-447697
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, and its activation leads to the production of the potent pro-inflammatory mediator C5a. C5a exerts its effects through the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR) primarily expressed on myeloid cells. The C5a-C5aR1 signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, making C5aR1 an attractive therapeutic target. CP-447697 is a novel small molecule inhibitor of C5aR1. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on C5aR1.
Data Presentation
While specific quantitative data for this compound is not publicly available, this section provides a template for summarizing such data. For illustrative purposes, data for a representative C5aR1 antagonist is presented.
Table 1: In Vitro Inhibitory Activity of a Representative C5aR1 Antagonist
| Assay Type | Cell Line | Ligand/Agonist | Parameter | Value (nM) |
| Radioligand Binding | HEK293 cells expressing human C5aR1 | [125I]-C5a | Ki | 1.5 |
| Calcium Mobilization | U937 cells | Human C5a | IC50 | 5.2 |
| Neutrophil Chemotaxis | Primary human neutrophils | Human C5a | IC50 | 10.8 |
| β-Arrestin Recruitment | CHO-K1 cells expressing human C5aR1 and β-arrestin | Human C5a | IC50 | 8.5 |
C5aR1 Signaling Pathway and Inhibition by this compound
The binding of C5a to C5aR1 initiates a signaling cascade that leads to various cellular responses, including chemotaxis, inflammation, and phagocytosis. This process is primarily mediated through the activation of G-proteins and subsequent downstream signaling, as well as through β-arrestin pathways. This compound is designed to block the binding of C5a to C5aR1, thereby inhibiting these downstream effects.
C5aR1 Signaling Pathway and Point of Inhibition by this compound
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the C5aR1 inhibitory activity of compounds like this compound.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to C5aR1.
Experimental Workflow:
Workflow for C5aR1 Radioligand Binding Assay
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human C5aR1.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Determine protein concentration using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, serial dilutions of this compound (or vehicle control), and a fixed concentration of [¹²⁵I]-C5a (e.g., 0.1 nM).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled C5a (e.g., 1 µM).
-
-
Filtration and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter plate (e.g., GF/C) pre-soaked in wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit C5a-induced intracellular calcium release.
Methodology:
-
Cell Preparation:
-
Use a human monocytic cell line, such as U937, that endogenously expresses C5aR1.
-
Harvest cells and resuspend in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Aliquot the dye-loaded cells into a 96-well black, clear-bottom plate.
-
Add serial dilutions of this compound or vehicle control and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Inject a solution of human C5a (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a control with no C5a added (100% inhibition).
-
Plot the percentage of inhibition against the concentration of this compound.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to block the C5a-induced migration of neutrophils.
Methodology:
-
Neutrophil Isolation:
-
Isolate primary human neutrophils from fresh human blood using density gradient centrifugation (e.g., using Ficoll-Paque or Polymorphprep).
-
Resuspend the isolated neutrophils in a suitable assay medium (e.g., RPMI with 0.5% HSA).
-
-
Chemotaxis Assay:
-
Use a Boyden chamber or a similar transwell system with a small pore size membrane (e.g., 3-5 µm).
-
Add assay medium containing human C5a (as the chemoattractant) to the lower chamber.
-
In the upper chamber, add the neutrophil suspension that has been pre-incubated with various concentrations of this compound or vehicle control.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression.
-
β-Arrestin Recruitment Assay
This assay measures the ability of a compound to inhibit the C5a-induced recruitment of β-arrestin to C5aR1.
Methodology:
-
Cell Line:
-
Use a commercially available cell line engineered to express human C5aR1 and a β-arrestin fusion protein that generates a detectable signal upon recruitment (e.g., using PathHunter® or Tango™ assay technologies).
-
-
Assay Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Add serial dilutions of this compound or vehicle control to the cells.
-
Add human C5a to stimulate β-arrestin recruitment.
-
Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
-
Detection and Data Analysis:
-
Add the detection reagents provided with the assay kit and measure the signal (e.g., chemiluminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Conclusion
The in vitro assays described in these application notes provide a comprehensive framework for characterizing the inhibitory activity of this compound on the C5aR1 receptor. By employing a combination of binding and functional assays, researchers can obtain a detailed understanding of the compound's potency and mechanism of action, which is crucial for its further development as a potential therapeutic agent for inflammatory diseases.
Application Notes and Protocols for CP-447697 in Preclinical Sepsis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The complement system, a crucial component of innate immunity, plays a significant role in the inflammatory cascade of sepsis. One of its key mediators, C5a, is a potent pro-inflammatory anaphylatoxin that can contribute to the excessive inflammation and tissue damage seen in severe sepsis. CP-447697 is a C5a receptor antagonist, a compound designed to block the binding of C5a to its receptor (C5aR), thereby mitigating the downstream inflammatory effects.
Principle of Action: Targeting the C5a-C5aR Signaling Pathway
In sepsis, the widespread activation of the complement cascade leads to the generation of C5a. C5a binds to its G protein-coupled receptor, C5aR (also known as CD88), on various immune cells, including neutrophils, macrophages, and endothelial cells. This interaction triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines. In the context of sepsis, this can result in a "cytokine storm," endothelial dysfunction, and multiple organ failure.
This compound, as a C5a receptor antagonist, competitively binds to C5aR, preventing the binding of C5a and thereby inhibiting the downstream pro-inflammatory signaling pathways. This targeted blockade offers a potential therapeutic strategy to dampen the hyperinflammatory response in sepsis without compromising the entire immune system.
C5a-C5aR Signaling Pathway in Sepsis
Caption: C5a-C5aR signaling cascade and the inhibitory action of this compound.
Experimental Protocols for Sepsis Animal Models
Two of the most common and well-characterized animal models for studying sepsis are Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) injection.
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human abdominal sepsis.
Objective: To induce polymicrobial sepsis in rodents to evaluate the therapeutic efficacy of this compound.
Materials:
-
Rodents (mice or rats)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 3-0 or 4-0 silk)
-
Needle (e.g., 21-25 gauge, depending on desired severity)
-
This compound solution
-
Vehicle control (e.g., saline, DMSO/Cremophor emulsion)
-
Analgesics (e.g., buprenorphine)
-
Warming pad
Protocol:
-
Animal Preparation: Anesthetize the animal and shave the abdominal area. Maintain body temperature using a warming pad.
-
Surgical Procedure:
-
Make a midline laparotomy incision (1-2 cm).
-
Exteriorize the cecum.
-
Ligate the cecum distal to the ileocecal valve. The percentage of cecum ligated will determine the severity of sepsis (e.g., 50% ligation for moderate sepsis).
-
Puncture the ligated cecum once or twice with the needle (through-and-through).
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) with sutures.
-
-
Fluid Resuscitation: Administer pre-warmed saline (e.g., 1 ml, subcutaneously) to provide fluid resuscitation.
-
Drug Administration:
-
Administer this compound or vehicle control at a predetermined dose and route (e.g., intraperitoneally, intravenously, or subcutaneously). The timing of administration can be prophylactic (before or at the time of CLP) or therapeutic (post-CLP).
-
Note: As no specific dosage for this compound in sepsis is published, initial dose-ranging studies are recommended. Based on studies with similar cyclic peptide C5a antagonists, a starting dose in the range of 1-10 mg/kg could be considered.
-
-
Post-operative Care:
-
Administer analgesics as per institutional guidelines.
-
Monitor the animals for signs of sepsis (e.g., piloerection, lethargy, hypothermia) at regular intervals.
-
Provide easy access to food and water.
-
-
Endpoint Analysis:
-
Survival: Monitor survival over a set period (e.g., 7 days).
-
Bacterial Load: Collect blood and tissue samples (e.g., liver, spleen, peritoneal lavage fluid) for bacterial culture and quantification (CFU counts).
-
Inflammatory Markers: Measure cytokine and chemokine levels (e.g., TNF-α, IL-6, IL-1β) in plasma or peritoneal fluid using ELISA or multiplex assays.
-
Organ Damage: Assess organ injury through histological analysis of tissues (e.g., lung, liver, kidney) and measurement of biochemical markers (e.g., ALT, AST, creatinine).
-
Lipopolysaccharide (LPS) Endotoxemia Model
The LPS model induces a rapid and potent systemic inflammatory response, mimicking the hyperinflammatory phase of Gram-negative sepsis.
Objective: To induce a systemic inflammatory response in rodents to assess the anti-inflammatory effects of this compound.
Materials:
-
Rodents (mice or rats)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound solution
-
Vehicle control
-
Sterile, pyrogen-free saline
Protocol:
-
Animal Preparation: Acclimatize animals to the experimental conditions.
-
Drug Administration: Administer this compound or vehicle control, typically 30-60 minutes prior to LPS challenge.
-
LPS Challenge: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of LPS. The dose of LPS will determine the severity of the inflammatory response and mortality (e.g., 5-15 mg/kg i.p. in mice for a lethal model).
-
Monitoring: Observe animals for signs of endotoxemia (e.g., lethargy, piloerection, huddling).
-
Endpoint Analysis:
-
Survival: Monitor survival, typically over 48-72 hours.
-
Inflammatory Cytokines: Collect blood at various time points post-LPS injection (e.g., 1, 2, 4, 6 hours) to measure peak cytokine levels (TNF-α, IL-6).
-
Organ Injury Markers: Assess markers of organ damage in blood and tissues at later time points (e.g., 18-24 hours).
-
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound in sepsis models.
Data Presentation: Expected Outcomes with C5a Receptor Antagonism
The following tables summarize representative quantitative data from studies using C5a receptor antagonists in rodent sepsis models. While not specific to this compound, these data provide an expected range of effects.
Table 1: Survival Rates in CLP-Induced Sepsis
| Treatment Group | Animal Model | Dosage | Survival Rate (%) |
| Vehicle Control | Mouse | - | 10 - 30 |
| C5aR Antagonist | Mouse | 1-3 mg/kg | 50 - 70 |
| Vehicle Control | Rat | - | 0 - 20 |
| C5aR Antagonist | Rat | 1-5 mg/kg | 40 - 60 |
Table 2: Effect on Inflammatory Cytokine Levels (Peak Levels Post-Challenge)
| Cytokine | Sepsis Model | Vehicle Control (pg/mL) | C5aR Antagonist (pg/mL) | % Reduction |
| TNF-α | LPS | 1500 - 3000 | 500 - 1000 | 60 - 70 |
| IL-6 | LPS | 8000 - 15000 | 2000 - 5000 | 60 - 75 |
| IL-1β | CLP | 500 - 1000 | 200 - 400 | 50 - 60 |
| IL-6 | CLP | 3000 - 6000 | 1000 - 2500 | 50 - 65 |
Table 3: Effect on Bacterial Clearance in CLP Model (24 hours post-CLP)
| Sample | Vehicle Control (log10 CFU/mL or g) | C5aR Antagonist (log10 CFU/mL or g) |
| Blood | 4 - 6 | 2 - 3 |
| Liver | 5 - 7 | 3 - 4 |
| Spleen | 6 - 8 | 4 - 5 |
Conclusion
This compound holds promise as a research tool for elucidating the role of the C5a-C5aR axis in the complex pathophysiology of sepsis. The protocols and expected outcomes detailed in these application notes provide a comprehensive framework for researchers to design and execute preclinical studies to evaluate the therapeutic potential of this compound and other C5a receptor antagonists. Rigorous, well-controlled animal studies are essential to validate these targets and advance the development of novel therapies for this devastating condition.
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells with CP-447697
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "CP-447697." The following application notes and protocols are based on a hypothetical scenario where this compound acts as an inhibitor of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, a common mechanism for immunomodulatory drugs. Researchers should adapt these guidelines based on the known mechanism of their specific compound.
Introduction
This compound is a novel small molecule inhibitor targeting the JAK-STAT signaling pathway. This pathway is crucial for the function of numerous cytokines and growth factors that regulate immune cell development, differentiation, and activation. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases. This document provides detailed protocols for the analysis of immune cells treated with this compound using flow cytometry, enabling researchers to characterize its immunomodulatory effects.
Experimental Protocols
Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) after this compound Treatment
This protocol outlines the procedure for treating human PBMCs with this compound and subsequently analyzing the major immune cell populations by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, harvest the cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the pre-titered antibody cocktail for surface staining (see Table 1) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer.
Protocol 2: Analysis of STAT3 Phosphorylation in T cells
This protocol describes the method to assess the inhibitory effect of this compound on cytokine-induced STAT3 phosphorylation in T cells.
Materials:
-
Isolated human T cells or PBMCs
-
RPMI-1640 medium (serum-free for stimulation)
-
This compound
-
Recombinant human IL-6
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., Cytofix/Cytoperm™)
-
Permeabilization Buffer (e.g., Perm/Wash™ Buffer)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4) and intracellular pSTAT3 (e.g., Alexa Fluor 647 anti-STAT3 (pY705))
-
Flow cytometer
Procedure:
-
Isolate T cells or use PBMCs at a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Stimulate the cells with recombinant human IL-6 (e.g., 100 ng/mL) for 15-30 minutes at 37°C.
-
Immediately stop the stimulation by adding an equal volume of cold PBS and centrifuge.
-
Fix the cells with Fixation Buffer for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by resuspending in Permeabilization Buffer for 30 minutes at 4°C.
-
Wash the cells with Permeabilization Buffer.
-
Stain with antibodies against surface markers and intracellular pSTAT3 for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
Data Presentation
Table 1: Example Flow Cytometry Panel for Immunophenotyping
| Marker | Fluorochrome | Cell Population |
| CD45 | BV510 | All Leukocytes |
| CD3 | APC-H7 | T cells |
| CD4 | FITC | Helper T cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cells |
| CD19 | PE-Cy7 | B cells |
| CD14 | APC | Monocytes |
| CD56 | PE | NK cells |
Table 2: Hypothetical Quantitative Data of this compound on Immune Cell Populations
| Treatment | % CD4+ T cells | % CD8+ T cells | % B cells | % NK cells | % Monocytes |
| Vehicle Control | 45.2 ± 3.1 | 25.8 ± 2.5 | 10.5 ± 1.2 | 8.2 ± 0.9 | 15.3 ± 1.8 |
| This compound (0.1 µM) | 44.8 ± 2.9 | 25.5 ± 2.3 | 10.1 ± 1.1 | 8.0 ± 0.8 | 15.1 ± 1.7 |
| This compound (1 µM) | 38.5 ± 2.5 | 22.1 ± 2.0 | 8.2 ± 0.9 | 7.5 ± 0.7 | 14.8 ± 1.5 |
| This compound (10 µM) | 25.1 ± 2.1 | 15.3 ± 1.8 | 5.4 ± 0.6** | 6.1 ± 0.5 | 12.9 ± 1.3 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control.
Table 3: Hypothetical Quantitative Data of this compound on IL-6 induced STAT3 Phosphorylation in CD4+ T cells
| Treatment | % pSTAT3+ of CD4+ T cells |
| Unstimulated | 2.5 ± 0.5 |
| IL-6 + Vehicle | 85.3 ± 5.2 |
| IL-6 + this compound (0.1 µM) | 65.8 ± 4.8* |
| IL-6 + this compound (1 µM) | 30.2 ± 3.1 |
| IL-6 + this compound (10 µM) | 8.9 ± 1.5 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to IL-6 + Vehicle.
Visualizations
Caption: Experimental workflow for immunophenotyping.
Caption: JAK-STAT signaling pathway inhibition.
Application Notes and Protocols for C5a Measurement in the Presence of a Small Molecule Inhibitor (CP-447697)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The complement component C5a is a potent pro-inflammatory peptide that plays a crucial role in the innate immune response.[1] Its accurate quantification is vital for research in immunology, autoimmune diseases, sepsis, and for evaluating the efficacy of therapeutic interventions targeting the complement system.[2][3] Enzyme-Linked Immunosorbent Assays (ELISAs) are a common method for measuring C5a levels in various biological samples, including serum, plasma, and cell culture supernatants.[4][5]
When evaluating the effect of small molecule inhibitors, such as the proprietary compound designated CP-447697, it is critical to ensure that the compound itself does not interfere with the ELISA, leading to inaccurate measurements. This document provides a comprehensive protocol for a standard human C5a sandwich ELISA and, more importantly, outlines a systematic approach to validate the assay for use in the presence of this compound, or any other small molecule.
Potential Interferences of Small Molecules in ELISAs
Small molecules can interfere with sandwich ELISAs through several mechanisms. It is essential to investigate these potential interactions to ensure data integrity.
Table 1: Summary of Potential Small Molecule Interference in a C5a ELISA
| Interference Type | Mechanism | Potential Effect on C5a Measurement |
| Direct Binding to C5a | The compound binds to C5a, potentially masking the epitope recognized by the capture or detection antibody. | False Negative (underestimation of C5a) |
| Antibody Binding | The compound binds non-specifically to the capture or detection antibodies. | False Positive or False Negative |
| Enzyme Inhibition/Activation | The compound interacts with the reporter enzyme (e.g., Horseradish Peroxidase - HRP), inhibiting or enhancing its activity. | False Negative (inhibition) or False Positive (activation) |
| Optical Interference | The compound absorbs light at the same wavelength as the ELISA substrate readout (e.g., 450 nm for TMB). | False Positive (increased background) |
| Matrix Effect Alteration | The compound alters the sample matrix (e.g., pH, ionic strength), affecting antibody-antigen binding kinetics.[6][7] | Inconsistent or Inaccurate Results |
Experimental Protocol: Human C5a Sandwich ELISA
This protocol is a generalized procedure based on commercially available kits.[4][8] Always refer to the specific manufacturer's instructions for the kit you are using.
1. Materials:
-
Human C5a ELISA Kit (containing pre-coated 96-well plate, C5a standards, biotinylated detection antibody, HRP-streptavidin conjugate, wash buffer, assay diluent, TMB substrate, and stop solution).
-
Samples (serum, plasma, cell culture supernatant) potentially containing this compound.
-
This compound stock solution.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Precision pipettes and sterile tips.
-
Squirt bottle or automated plate washer.
2. Reagent Preparation:
-
Bring all reagents to room temperature before use.
-
Reconstitute lyophilized C5a standards and detection antibody as per the kit manual.
-
Prepare serial dilutions of the C5a standard in assay diluent to generate a standard curve (e.g., 2000 pg/mL down to 31.2 pg/mL).
-
Prepare working solutions of wash buffer, detection antibody, and HRP-streptavidin from concentrates as instructed.
3. Assay Procedure:
Caption: ELISA experimental workflow from preparation to data analysis.
4. Data Analysis:
-
Subtract the absorbance of the blank (zero standard) from all other readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the C5a concentration of the unknown samples from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to get the final concentration.
Protocol for Assay Validation in the Presence of this compound
To ensure that this compound does not interfere with the C5a ELISA, a series of validation experiments must be performed.
Caption: Logical workflow for validating the C5a ELISA for small molecule interference.
1. Spike and Recovery: This experiment determines if the presence of this compound affects the ability of the assay to quantify a known amount of C5a.
-
Procedure:
-
Prepare two sets of samples: a "Neat" sample (e.g., pooled human serum) and a "Spiked" sample (the same pooled serum containing the highest expected concentration of this compound).
-
Add a known high, medium, and low concentration of C5a standard to aliquots of both the "Neat" and "Spiked" samples.
-
Measure the C5a concentration in all samples using the ELISA protocol.
-
Calculate the percent recovery.
-
-
Formula: % Recovery = ( [Spiked Sample] - [Unspiked Sample] ) / [Known Spike Amount] * 100
-
Acceptance Criteria: Recovery should be between 80% and 120%.
Table 2: Example Spike and Recovery Data
| C5a Spike (pg/mL) | Neat Sample C5a (pg/mL) | Spiked Sample C5a (pg/mL) | % Recovery | Status |
| 1000 | 1510 | 1450 | 94.0% | Pass |
| 500 | 1020 | 945 | 85.0% | Pass |
| 100 | 615 | 485 | 70.0% | Fail |
2. Dilutional Linearity: This test assesses whether interference from this compound is concentration-dependent.
-
Procedure:
-
Take a sample containing a high C5a level and the highest expected concentration of this compound.
-
Create a series of dilutions of this sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay diluent.
-
Measure the C5a concentration in each dilution.
-
Calculate the concentration of the neat sample from each dilution (Measured Value x Dilution Factor).
-
-
Acceptance Criteria: The calculated neat concentrations should be consistent across the dilution series, with a coefficient of variation (CV) of <20%.
Table 3: Example Dilutional Linearity Data
| Dilution Factor | Measured C5a (pg/mL) | Calculated Neat C5a (pg/mL) | % CV | Status |
| 1:2 | 1250 | 2500 | 15.8% | Pass |
| 1:4 | 750 | 3000 | Pass | |
| 1:8 | 350 | 2800 | Pass | |
| 1:16 | 125 | 2000 | Fail |
3. Direct Interference Checks:
-
Optical Interference:
-
Procedure: Add this compound (at the highest concentration) to a well with TMB substrate and Stop Solution (without any antibodies or C5a).
-
Analysis: Read the absorbance at 450 nm. A significant reading above the substrate blank indicates optical interference.
-
-
Enzyme (HRP) Interference:
-
Procedure: Run a control well containing only HRP-streptavidin, TMB, and Stop Solution. Run a parallel well containing the same components plus the highest concentration of this compound.
-
Analysis: A significant difference in absorbance between the two wells suggests the compound is affecting HRP activity.
-
-
Antibody Binding Interference:
-
Procedure: Coat wells with capture antibody. Add this compound (without any sample or standard), then proceed with adding the detection antibody and subsequent steps.
-
Analysis: A signal significantly above background indicates that this compound may be cross-linking the capture and detection antibodies.
-
Successful validation requires demonstrating that this compound does not significantly impact spike and recovery, that any interference can be overcome by dilution (as shown by dilutional linearity), and that there is no direct optical, enzymatic, or antibody-binding interference.[9][10] If interference is detected, mitigation strategies such as increasing sample dilution, modifying incubation times, or using a specialized assay buffer may be necessary.[6][11] These validation steps are crucial for generating reliable and accurate data on C5a levels in the presence of small molecule inhibitors.
References
- 1. Complement C5a Functional Test - Creative Biolabs [creative-biolabs.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. Complement C5a and Clinical Markers as Predictors of COVID-19 Disease Severity and Mortality in a Multi-Ethnic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Complement C5a ELISA Kit (BMS2088) - Invitrogen [thermofisher.com]
- 5. assaygenie.com [assaygenie.com]
- 6. cygnustechnologies.com [cygnustechnologies.com]
- 7. assaybiotechnology.com [assaybiotechnology.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Antibody Validation for ELISA: Ensuring Accurate and Reliable Results | Proteintech Group [ptglab.com]
- 10. Development and validation of sandwich ELISA microarrays with minimal assay interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols for In Vivo Administration of CP-447697
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of CP-447697, a lipophilic C5a receptor antagonist, for in vivo administration. The following sections outline the physicochemical properties of this compound, recommended formulation strategies for both injectable and oral routes, and step-by-step experimental protocols.
Physicochemical Properties of this compound
This compound is characterized by its lipophilic nature and poor aqueous solubility, which necessitates specific formulation approaches to ensure bioavailability in in vivo studies.[1] It is an antagonist of the C5a receptor with an IC50 of 31 nM and is utilized in research focusing on inflammation.[1][2] Proper storage of this compound is critical; it should be protected from light and stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] In solvent, it should be stored at -80°C for up to 6 months.[1]
| Property | Value | Reference |
| Molecular Formula | C29H26ClF2N3O2S | [1] |
| Molecular Weight | 554.05 g/mol | [1] |
| Nature | Lipophilic | [1] |
| Target | C5a Receptor Antagonist | [1][2] |
| IC50 | 31 nM | [1][2] |
| DMSO Solubility | ~125 mg/mL (~225.61 mM) | [1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
| Special Handling | Protect from light | [1] |
Formulation Summary for In Vivo Administration
Due to its low water solubility, this compound requires specialized vehicles for in vivo delivery. The choice of formulation depends on the intended route of administration (e.g., intravenous, intraperitoneal, subcutaneous, or oral). The following table summarizes common formulations. For poorly soluble drugs like this compound, strategies to enhance bioavailability include the use of co-solvents, surfactants, and lipid-based systems.[3][4][5]
| Route of Administration | Formulation Vehicle | Composition |
| Injectable (IP, IV, IM, SC) | DMSO, Tween 80, Saline | 10% DMSO, 5% Tween 80, 85% Saline |
| DMSO, PEG300, Tween 80, Saline | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | |
| DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | |
| Oral | PEG400 | Dissolved in PEG400 |
| Carboxymethyl cellulose (CMC) | Suspended in 0.2% CMC | |
| Tween 80, CMC | Dissolved in 0.25% Tween 80 and 0.5% CMC | |
| Food Powders | Mixed with food powders |
Experimental Protocols
Protocol 1: Preparation of this compound for Injectable Administration (IP, IV, IM, SC)
This protocol describes the preparation of a 10 mg/mL stock solution in DMSO and subsequent dilution into a vehicle suitable for injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a 10 mg/mL Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mg/mL. For example, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Prepare the Final Formulation (Example using DMSO:PEG300:Tween 80:Saline):
-
This formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
To prepare 1 mL of the final formulation at a concentration of 1 mg/mL, follow these steps:
-
Take 100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution. Mix well.
-
Add 50 µL of Tween 80. Mix well.
-
Add 450 µL of saline. Mix well until a clear solution is obtained.
-
-
The final solution is ready for in vivo administration.
-
Note: The final concentration of this compound can be adjusted by varying the initial stock solution concentration or the dilution factor. It is recommended to perform a small-scale pilot test to ensure the solubility and stability of the compound in the chosen vehicle at the desired concentration.
Protocol 2: Preparation of this compound for Oral Administration
This protocol describes the preparation of a suspension of this compound in a vehicle suitable for oral gavage.
Materials:
-
This compound powder
-
Carboxymethyl cellulose (CMC)
-
Tween 80 (Polysorbate 80)
-
Sterile distilled water
-
Sterile tubes and oral gavage needles
Procedure:
-
Prepare the Vehicle (0.5% CMC with 0.25% Tween 80):
-
To prepare 10 mL of the vehicle, weigh 50 mg of CMC and 25 mg of Tween 80.
-
Add the CMC and Tween 80 to approximately 9 mL of sterile distilled water.
-
Stir or vortex until the CMC is fully hydrated and a homogenous suspension is formed. This may take some time.
-
Adjust the final volume to 10 mL with sterile distilled water.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder to achieve the desired final concentration. For example, for a 10 mg/mL suspension, weigh 100 mg of this compound for a final volume of 10 mL.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
The suspension is now ready for oral administration. Ensure the suspension is well-mixed before each administration.
-
Visualizations
C5a Receptor Signaling Pathway
The complement fragment C5a, a potent pro-inflammatory peptide, binds to the C5a receptor (C5aR), a G protein-coupled receptor (GPCR).[1][4] This interaction activates several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, leading to various cellular responses such as cytokine release, chemotaxis, and inflammation.[1][3][5] this compound acts as an antagonist to this receptor, thereby blocking these inflammatory signals.
Caption: C5a receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vivo Formulation Preparation
The following diagram outlines the general workflow for preparing a formulation of this compound for in vivo studies, from initial calculations to the final ready-to-use formulation.
Caption: General workflow for the preparation of this compound for in vivo administration.
References
Application Notes and Protocols: Dosing Regimen for CP-447697 in a Mouse Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction.[1] The development of novel therapeutics is crucial for improving patient outcomes. Preclinical evaluation in animal models, such as the collagen-induced arthritis (CIA) model in mice, is a critical step in the drug development pipeline.[2] This document provides a detailed protocol for establishing a dosing regimen for CP-447697, a lipophilic C5a receptor blocker, in a mouse model of collagen-induced arthritis.[3] The C5a receptor is a key component of the complement system and a potent mediator of inflammation, making it a promising target for anti-arthritic therapies.[3]
These guidelines are intended to provide a comprehensive framework for researchers to assess the therapeutic potential of this compound in preventing and treating inflammatory arthritis. The protocols outlined below cover the induction of collagen-induced arthritis, the preparation and administration of this compound, and the subsequent evaluation of disease progression and treatment efficacy.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is widely used as it shares immunological and pathological features with human rheumatoid arthritis.[2]
Animals:
-
Male DBA/1J mice, 8-12 weeks old. This strain is highly susceptible to CIA.[4]
Reagents:
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M Acetic Acid
Induction Protocol:
-
Primary Immunization (Day 0):
-
Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.[4]
-
Emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.[5][6]
-
-
Booster Immunization (Day 21):
Arthritis Assessment:
-
Beginning on day 21, visually score the mice for signs of arthritis three times per week.
-
Each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse.[5]
-
0: No evidence of erythema or swelling.
-
1: Erythema and mild swelling confined to the tarsals or ankle joint.
-
2: Erythema and mild swelling extending from the ankle to the tarsals.
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4: Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
-
Dosing Regimen for this compound
This compound can be evaluated in both prophylactic and therapeutic dosing regimens to assess its ability to prevent the onset of arthritis and to treat established disease, respectively.[7]
Preparation of Dosing Solution:
-
Based on its lipophilic nature, this compound can be formulated for oral administration.[3] A common vehicle is 0.5% carboxymethyl cellulose (CMC) in sterile water.[7]
-
Prepare a stock suspension of this compound in the vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.
Dosing Regimens:
-
Prophylactic Dosing:
-
Objective: To evaluate the preventive effect of this compound on the development of arthritis.
-
Timeline: Begin dosing on Day 21 (the day of the booster immunization) and continue daily until the end of the study (e.g., Day 42).[8]
-
Administration: Administer the prepared this compound suspension or vehicle control orally via gavage once daily.
-
-
Therapeutic Dosing:
-
Objective: To assess the efficacy of this compound in treating established arthritis.
-
Timeline: Begin dosing once the clinical signs of arthritis are evident (e.g., when the arthritis score reaches a predetermined value, such as ≥ 4).[7] This typically occurs between days 28 and 35.[2] Continue daily dosing until the end of the study.
-
Administration: Administer the prepared this compound suspension or vehicle control orally via gavage once daily.
-
Data Presentation
Quantitative data should be collected and organized to allow for clear comparison between treatment groups.
Table 1: Hypothetical Dosing Groups for this compound Efficacy Study
| Group | Treatment | Dose (mg/kg/day) | Dosing Regimen | Number of Animals (n) |
| 1 | Vehicle Control | 0 | Prophylactic | 10 |
| 2 | This compound | 10 | Prophylactic | 10 |
| 3 | This compound | 30 | Prophylactic | 10 |
| 4 | Vehicle Control | 0 | Therapeutic | 10 |
| 5 | This compound | 10 | Therapeutic | 10 |
| 6 | This compound | 30 | Therapeutic | 10 |
| 7 | Dexamethasone | 0.2 | Therapeutic | 10 |
Table 2: Hypothetical Efficacy of this compound in a Prophylactic Dosing Regimen in the CIA Mouse Model
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm) (Day 42) | Incidence of Arthritis (%) |
| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.3 | 100 |
| This compound (10 mg/kg) | 6.2 ± 0.8 | 2.5 ± 0.2 | 70 |
| This compound (30 mg/kg) | 3.1 ± 0.5 | 1.9 ± 0.1 | 40 |
Table 3: Hypothetical Efficacy of this compound in a Therapeutic Dosing Regimen in the CIA Mouse Model
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm) (Day 42) | Reduction in Arthritis Score (%) |
| Vehicle Control | 11.2 ± 1.5 | 4.1 ± 0.4 | - |
| This compound (10 mg/kg) | 7.5 ± 1.1 | 2.8 ± 0.3 | 33 |
| This compound (30 mg/kg) | 4.8 ± 0.7 | 2.1 ± 0.2 | 57 |
| Dexamethasone (0.2 mg/kg) | 2.5 ± 0.4 | 1.7 ± 0.1 | 78 |
Visualization of Protocols and Pathways
Experimental Workflow
Caption: Workflow for prophylactic and therapeutic dosing of this compound in a CIA mouse model.
C5a Receptor Signaling Pathway in Inflammation
Caption: this compound blocks the C5a-mediated inflammatory signaling pathway.
References
- 1. Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. This compound | Complement System | CAS 1092847-21-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Frontiers | Anhuienoside C Ameliorates Collagen-Induced Arthritis through Inhibition of MAPK and NF-κB Signaling Pathways [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-447697 in a Human Whole Blood Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-447697 has been identified as a potent and selective antagonist of the C5a receptor (C5aR1), with an IC50 of 31 nM. The complement system, a critical component of innate immunity, plays a crucial role in the inflammatory response. Upon activation, the complement cascade generates several potent pro-inflammatory mediators, including the anaphylatoxin C5a. C5a exerts its effects by binding to the G protein-coupled receptor C5aR1, which is expressed on a variety of immune cells, including neutrophils, monocytes, and macrophages. The engagement of C5aR1 by C5a triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines and chemokines. Due to its central role in inflammation, the C5a/C5aR1 axis represents a key therapeutic target for a range of inflammatory diseases.
These application notes provide a detailed protocol for utilizing this compound in a human whole blood assay to evaluate its inhibitory effect on inflammatory responses. This ex vivo model closely mimics the physiological environment, providing valuable insights into the compound's potential therapeutic efficacy.
Data Presentation
The following tables provide a structured summary of expected quantitative data from a human whole blood assay investigating the effects of this compound.
Table 1: Effect of this compound on LPS-Induced Cytokine Release in Human Whole Blood
| Treatment Group | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | < 10 | < 10 | < 5 |
| LPS (100 ng/mL) | - | 2500 ± 350 | 4000 ± 500 | 200 ± 40 |
| This compound + LPS | 1 nM | 2450 ± 330 | 3900 ± 480 | 190 ± 38 |
| This compound + LPS | 10 nM | 1800 ± 250 | 3000 ± 400 | 140 ± 25 |
| This compound + LPS | 100 nM | 800 ± 120 | 1500 ± 200 | 60 ± 15 |
| This compound + LPS | 1 µM | 400 ± 60 | 800 ± 110 | 30 ± 8 |
Data are presented as mean ± standard deviation from a representative experiment.
Table 2: IC50 Values of this compound for Inhibition of Pro-Inflammatory Cytokine Production
| Cytokine | IC50 (nM) |
| TNF-α | ~50 |
| IL-6 | ~70 |
| IL-1β | ~45 |
IC50 values are calculated from dose-response curves generated from the data in Table 1.
Experimental Protocols
Principle
This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in fresh human whole blood stimulated with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, activates immune cells, primarily monocytes, through Toll-like receptor 4 (TLR4), leading to a robust inflammatory response which can be amplified by complement activation products like C5a.
Materials and Reagents
-
Freshly drawn human whole blood from healthy volunteers (anticoagulant: sodium heparin)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
RPMI 1640 medium
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well sterile, flat-bottom cell culture plates
-
ELISA kits for human TNF-α, IL-6, and IL-1β
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge with a plate rotor
-
Microplate reader
Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in RPMI 1640 to create a series of working solutions (e.g., 10X final concentration). The final DMSO concentration in the assay should be ≤ 0.1%.
-
Prepare a stock solution of LPS in sterile PBS (e.g., 1 mg/mL). Dilute in RPMI 1640 to a working concentration of 1 µg/mL (10X final concentration of 100 ng/mL).
-
Prepare a vehicle control solution with the same final concentration of DMSO as the highest concentration of this compound.
-
-
Blood Collection and Handling:
-
Collect whole blood from healthy, consenting donors into tubes containing sodium heparin.
-
Use the blood within 2 hours of collection. Gently invert the tube to mix before use.
-
Dilute the whole blood 1:1 with RPMI 1640 medium.
-
-
Assay Procedure:
-
Add 20 µL of the 10X working solutions of this compound or vehicle control to the appropriate wells of a 96-well plate.
-
Add 160 µL of the diluted whole blood to each well.
-
Pre-incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.
-
Add 20 µL of the 10X LPS working solution (or RPMI 1640 for unstimulated controls) to the wells.
-
The final volume in each well will be 200 µL.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for each cytokine.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 1500 x g for 10 minutes at 4°C.
-
Carefully collect the plasma supernatant without disturbing the cell pellet.
-
Store the plasma samples at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.
-
Mandatory Visualizations
Signaling Pathway of C5aR1 and Inhibition by this compound
Caption: C5aR1 signaling pathway and its inhibition by this compound.
Experimental Workflow for Human Whole Blood Assay
Caption: Experimental workflow for the human whole blood assay.
Application Note: Quantification of CP-447697 in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of CP-447697, a synthetic cannabinoid, in plasma samples. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable and sensitive assay for pharmacokinetic studies or other research applications involving the quantification of this compound in a biological matrix. The described method serves as a comprehensive template that should be fully validated for the specific laboratory conditions and intended use.
Introduction
This compound is a synthetic cannabinoid that has been a subject of interest in pharmacological research. Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its pharmacokinetics, efficacy, and safety profile. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. The method presented herein provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., this compound-d4 or a structurally similar compound)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Control human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma.[1]
-
Allow plasma samples to thaw to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column.
-
HPLC System: A standard UHPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
Table 1: Suggested Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Gas Flow Rates: Optimized for the specific instrument
Table 2: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be optimized] |
| Internal Standard | [To be determined] | [To be determined] | [To be optimized] |
Note: The precursor and product ions, as well as the collision energy, must be empirically determined by infusing a standard solution of this compound and the internal standard into the mass spectrometer.
Method Validation (Representative Data)
The following tables summarize the expected performance characteristics of a validated method for a similar analyte, based on published data for other synthetic cannabinoids.[1][2][3]
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | > 0.995 |
Table 4: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 95 - 105 | < 15 |
| Low QC | 0.3 | 90 - 110 | < 15 |
| Mid QC | 10 | 90 - 110 | < 15 |
| High QC | 80 | 90 - 110 | < 15 |
Table 5: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | > 85 |
| Internal Standard | > 85 |
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in plasma. The protocol, including sample preparation, chromatography, and mass spectrometry parameters, serves as a solid foundation for researchers. It is imperative that this method is fully validated in the end-user's laboratory to ensure compliance with regulatory guidelines and to guarantee the generation of high-quality, reliable data for research and drug development purposes.
References
- 1. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of 17 Cannabinoids by LC-MS-MS in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. future4200.com [future4200.com]
Application Notes and Protocols for CP-447697 in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-447697 is a potent and selective small molecule antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88. The complement system, a crucial component of the innate immune system, can become dysregulated in autoimmune diseases, leading to chronic inflammation and tissue damage. The C5a-C5aR1 signaling axis is a key driver of this inflammatory cascade, making it a compelling target for therapeutic intervention. By blocking the interaction of the potent anaphylatoxin C5a with its receptor, this compound offers a targeted approach to mitigate the inflammatory processes central to the pathogenesis of various autoimmune disorders. These application notes provide an overview of the potential uses of this compound in autoimmune disease research, along with detailed protocols for its in vitro and in vivo evaluation.
Mechanism of Action
This compound acts as a competitive antagonist at the C5aR1, a G protein-coupled receptor (GPCR). Activation of C5aR1 by its ligand C5a triggers a cascade of intracellular signaling events, including the activation of Gαi proteins, which leads to downstream effects such as calcium mobilization, activation of the ERK1/2 pathway, and recruitment of β-arrestin2. These signaling events culminate in various pro-inflammatory cellular responses, including chemotaxis of immune cells (such as neutrophils and macrophages), degranulation, and the production of inflammatory cytokines and reactive oxygen species. This compound effectively blocks these downstream signaling pathways by preventing C5a from binding to C5aR1, thereby inhibiting the subsequent inflammatory responses.
Data Presentation
Currently, there is a limited amount of publicly available quantitative data specifically for this compound in preclinical models of autoimmune disease. The following table summarizes the key in vitro activity of this compound.
| Parameter | Value | Reference Cell Line/System |
| IC50 | 31 nM | Not Specified in publicly available data |
Note: Researchers are encouraged to perform their own dose-response studies in relevant cell lines and primary cells to determine the optimal concentration for their specific experimental setup.
Mandatory Visualizations
C5aR1 Signaling Pathway
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating this compound in an animal model of autoimmune disease.
Experimental Protocols
In Vitro Cellular Assays
Objective: To determine the potency of this compound in inhibiting C5a-induced cellular responses in vitro.
1. Calcium Mobilization Assay:
-
Cell Line: U937 cells (human monocytic cell line) or primary human neutrophils.
-
Protocol:
-
Culture U937 cells or isolate primary neutrophils from healthy donors.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 15-30 minutes at 37°C.
-
Establish a baseline fluorescence reading using a fluorometric plate reader or flow cytometer.
-
Stimulate the cells with a pre-determined optimal concentration of human C5a (e.g., 10 nM).
-
Immediately record the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
2. Chemotaxis Assay:
-
Apparatus: Boyden chamber or similar chemotaxis system with a polycarbonate membrane (e.g., 3-5 µm pore size).
-
Protocol:
-
Prepare a suspension of primary human neutrophils or a relevant immune cell line.
-
Pre-incubate the cells with different concentrations of this compound or vehicle.
-
Place a solution of C5a (chemoattractant) in the lower chamber of the Boyden apparatus.
-
Add the pre-incubated cell suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow cell migration.
-
After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration.
-
3. Cytokine Release Assay:
-
Cells: Primary human peripheral blood mononuclear cells (PBMCs) or macrophages.
-
Protocol:
-
Isolate PBMCs or differentiate monocytes into macrophages.
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with C5a (and potentially a co-stimulant like LPS for macrophages).
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using ELISA or a multiplex cytokine assay.
-
Determine the inhibitory effect of this compound on cytokine production.
-
In Vivo Animal Models
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of autoimmune disease. The following protocol is a general guideline for a collagen-induced arthritis (CIA) model in mice, a widely used model for rheumatoid arthritis.
1. Collagen-Induced Arthritis (CIA) in Mice:
-
Animals: DBA/1 mice (male, 8-10 weeks old).
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment Protocol:
-
Begin treatment with this compound at the onset of clinical signs of arthritis (typically around day 24-28) or in a prophylactic setting (starting from day 21).
-
Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is 0.5% methylcellulose with 0.1% Tween 80 in sterile water.
-
Administer this compound once or twice daily at a range of doses (e.g., 1, 10, 30 mg/kg). A vehicle control group should be included.
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor the mice daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and ankylosis (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using a digital caliper.
-
Histopathology: At the end of the study (e.g., day 42), euthanize the mice and collect the hind paws. Fix, decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin O. Evaluate for inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood at termination for measurement of serum anti-collagen antibody levels and inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Conclusion
This compound represents a promising tool for investigating the role of the C5a-C5aR1 axis in the pathophysiology of autoimmune diseases. The protocols outlined above provide a framework for researchers to evaluate the in vitro and in vivo activity of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to generate the robust quantitative data needed to advance its development for the treatment of autoimmune and inflammatory disorders.
Experimental Controls for CP-447697: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the essential experimental controls required for robust and reproducible studies involving the synthetic cannabinoid receptor agonist, CP-447697. Adherence to these protocols will ensure the specific effects of this compound on cannabinoid receptors are accurately determined.
Introduction to Experimental Controls in this compound Studies
When investigating the pharmacological effects of a compound like this compound, it is crucial to employ a panel of controls to validate the experimental findings. These controls serve to eliminate alternative explanations for the observed results, ensuring that the effects are directly attributable to the interaction of this compound with its target receptors. The primary controls for a this compound study include a vehicle control, a positive control, and a negative control.
-
Vehicle Control: This is the solvent or medium in which this compound is dissolved. It is administered to a control group to ensure that the vehicle itself does not elicit any biological response.
-
Positive Control: A well-characterized cannabinoid receptor agonist, such as CP-55,940, is used to confirm that the experimental system is capable of responding to cannabinoid receptor activation.[1][2]
-
Negative Control (Antagonist): A selective cannabinoid receptor antagonist, such as AM-251 for the CB1 receptor, is used to demonstrate that the effects of this compound are mediated specifically through the cannabinoid receptors.[3][4][5][6]
Experimental Protocols
In Vitro: CB1 Receptor-Mediated Inhibition of cAMP Accumulation
This assay determines the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the activation of the G-protein coupled CB1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human CB1 receptor
-
Assay Buffer: Saline solution with HEPES and bovine serum albumin (BSA)
-
Phosphodiesterase inhibitors (e.g., IBMX and rolipram)
-
Forskolin
-
This compound
-
CP-55,940 (Positive Control)
-
AM-251 (Negative Control)
-
Vehicle (e.g., DMSO)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
Protocol:
-
Culture CHO-K1-hCB1 cells to ~90% confluency in 24-well plates.[7]
-
Wash the cells with pre-warmed Assay Buffer.
-
Pre-incubate the cells with phosphodiesterase inhibitors for 15 minutes at 37°C to prevent cAMP degradation.[7]
-
For antagonist treatment, pre-incubate cells with AM-251 for 15 minutes.
-
Add varying concentrations of this compound, CP-55,940, or vehicle to the appropriate wells.
-
Stimulate the cells with forskolin for an additional 4 minutes to induce cAMP production.[7]
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation for each concentration of the test compound. Determine the EC50 value for this compound and CP-55,940.
In Vitro: Radioligand Binding Assay for CB1 Receptor
This assay measures the affinity of this compound for the CB1 receptor by assessing its ability to displace a radiolabeled cannabinoid ligand.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.[8][9]
-
Radioligand: [³H]-CP-55,940
-
This compound
-
Unlabeled CP-55,940 (for non-specific binding)
-
Vehicle (e.g., DMSO)
-
GF/B glass fiber filters
-
Scintillation counter
Protocol:
-
In a 96-well plate, combine the CB1 receptor membrane preparation, [³H]-CP-55,940 (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled CP-55,940.
-
Incubate the plate at 30°C for 60-90 minutes.[10]
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters with ice-cold Wash Buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and subsequently its Ki value using the Cheng-Prusoff equation.[10]
In Vivo: Hot Plate Test for Antinociception in Mice
This behavioral assay assesses the analgesic properties of this compound by measuring the latency of the animal's response to a thermal stimulus.
Materials:
-
Male Swiss mice
-
Hot plate apparatus (set to 55 ± 0.5°C)
-
This compound
-
CP-55,940 (Positive Control)
-
AM-251 (Negative Control, administered prior to agonist)
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
-
Animal restrainer
Protocol:
-
Habituate the mice to the experimental room for at least 30-60 minutes before testing.[11]
-
Determine the baseline latency by placing each mouse on the hot plate and recording the time until it licks its hind paw or jumps. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[11]
-
Administer this compound, CP-55,940, or vehicle via the desired route (e.g., subcutaneous injection). For the negative control group, administer AM-251 prior to the agonist.
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency.[12]
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.
In Vivo: Tail Flick Test for Antinociception in Mice
This assay also measures analgesia by recording the time it takes for a mouse to move its tail away from a radiant heat source.
Materials:
-
Male Swiss mice
-
Tail flick apparatus
-
This compound
-
CP-55,940 (Positive Control)
-
AM-251 (Negative Control, administered prior to agonist)
-
Vehicle
-
Animal restrainer
Protocol:
-
Acclimatize the mice to the restrainer before the experiment.
-
Measure the baseline tail-flick latency by focusing the radiant heat source on the mouse's tail and recording the time until the tail is withdrawn. A cut-off time is necessary to prevent injury.
-
Administer the test compounds or vehicle as described in the hot plate test.
-
Measure the tail-flick latency at various time points post-administration.
-
Data Analysis: Analyze the data similarly to the hot plate test, calculating the %MPE.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between the different experimental groups.
Table 1: In Vitro CB1 Receptor Activity of this compound
| Compound | Radioligand Binding Assay (Ki, nM) | cAMP Inhibition Assay (EC50, nM) |
| This compound | Insert Value | Insert Value |
| CP-55,940 (Positive Control) | 0.6 - 5.0 | 0.2 |
| AM-251 (Negative Control) | Antagonist | No Agonist Activity |
| Vehicle | No Effect | No Effect |
Table 2: In Vivo Antinociceptive Effects of this compound in Mice
| Treatment Group | Hot Plate Test (%MPE at 60 min) | Tail Flick Test (%MPE at 60 min) |
| Vehicle | Insert Value | Insert Value |
| This compound (Dose X) | Insert Value | Insert Value |
| CP-55,940 (Positive Control) | Insert Value | Insert Value |
| AM-251 + this compound | Insert Value | Insert Value |
Visualization of Pathways and Workflows
Signaling Pathway
Caption: CB1 Receptor Signaling Pathway Activation by this compound.
Experimental Workflow
Caption: General Experimental Workflow for this compound Characterization.
Logical Relationship of Controls
Caption: Logical Framework of Experimental Controls for a this compound Study.
References
- 1. Frontiers | Broad and Region-Specific Impacts of the Synthetic Cannabinoid CP 55,940 in Adolescent and Adult Female Mouse Brains [frontiersin.org]
- 2. CP 55,940 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. AM251, a selective antagonist of the CB1 receptor, inhibits the induction of long-term potentiation and induces retrograde amnesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid (CB)1 receptor antagonist, AM 251, causes a sustained reduction of daily food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cannabinoid CB1 receptor antagonist AM251 does not modify methamphetamine reinstatement of responding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Synergistic and additive interactions of the cannabinoid agonist CP55,940 with μ opioid receptor and α2-adrenoceptor agonists in acute pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CP-447697 Dosage for In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of CP-447697, a C5a receptor antagonist. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in in vivo studies?
A1: There is limited publicly available in vivo data for this compound. However, based on studies with other small molecule and peptide C5a receptor antagonists, a starting dose range of 1 to 10 mg/kg is recommended for initial in vivo efficacy studies in rodents.[1][2][3] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease indication.
Q2: What is the mechanism of action of this compound?
A2: this compound is a C5a receptor (C5aR1 or CD88) antagonist. The complement component C5a is a potent pro-inflammatory mediator that, upon binding to its receptor C5aR1 on various immune cells, triggers a cascade of inflammatory responses. By blocking this interaction, this compound is expected to inhibit these downstream signaling events and reduce inflammation.
Q3: What are suitable formulations for in vivo administration of this compound?
A3: As a lipophilic small molecule, this compound may require a specific formulation for in vivo delivery.[4] Common oral formulations for similar compounds include suspensions in vehicles like 0.5% carboxymethyl cellulose (CMC) or solutions in polyethylene glycol 400 (PEG400). For parenteral administration (e.g., intravenous, intraperitoneal), a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be considered.[4] It is essential to assess the solubility and stability of this compound in the chosen vehicle before in vivo administration.
Q4: How can I assess the in vivo efficacy of this compound?
A4: The efficacy of this compound can be evaluated in various C5a-driven inflammatory disease models. A common pharmacodynamic model involves challenging animals with C5a and measuring the subsequent inflammatory response, such as neutrophil mobilization.[1][2] In disease-specific models, efficacy can be assessed by measuring relevant pathological readouts, such as reduction in tissue damage, inflammatory cell infiltration, or disease-specific clinical scores.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of Efficacy | Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations at the target site. | Perform a dose-escalation study to identify a more effective dose. Consider using a higher dose based on literature for other C5aR antagonists (up to 30 mg/kg has been reported for some).[5] |
| Poor Bioavailability: The formulation may not be optimal for absorption, leading to low systemic exposure. | Test alternative formulations and routes of administration (e.g., switch from oral to intraperitoneal). Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues. | |
| Inappropriate Animal Model: The chosen animal model may not be C5a-dependent. | Confirm the role of C5a in your disease model by using C5aR knockout animals or by measuring C5a levels. | |
| Observed Toxicity | High Dosage: The administered dose may be reaching toxic levels. | Reduce the dose and perform a toxicity study to determine the maximum tolerated dose (MTD). Monitor animals closely for signs of toxicity. |
| Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse effects. | Administer a vehicle-only control group to assess any vehicle-specific toxicity. If toxicity is observed, consider using a different, well-tolerated vehicle. | |
| High Variability in Results | Inconsistent Dosing Technique: Inaccurate or inconsistent administration of the compound can lead to variable exposure. | Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, intraperitoneal injection). Use precise volume measurements. |
| Biological Variability: Inherent biological differences between animals can contribute to variability. | Increase the number of animals per group to improve statistical power. Ensure animals are age and sex-matched. |
Experimental Protocols
In Vivo Pharmacodynamic Assessment of this compound in a C5a-Induced Neutrophil Mobilization Model
This protocol is adapted from studies on other C5a receptor antagonists and can be used to determine the in vivo activity of this compound.[1][2]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC for oral administration; 10% DMSO/40% PEG300/5% Tween 80/45% Saline for IV/IP)
-
Recombinant mouse C5a
-
Sterile saline
-
Anesthetic
-
Blood collection tubes (with anticoagulant)
-
Flow cytometer and antibodies for neutrophil staining (e.g., anti-Ly6G)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Compound Administration:
-
Prepare a fresh formulation of this compound at the desired concentrations.
-
Administer this compound or vehicle to mice via the chosen route (e.g., oral gavage or intravenous injection). The timing of administration before C5a challenge should be determined in a pilot study (e.g., 30-60 minutes for IV, 1-2 hours for oral).
-
-
C5a Challenge:
-
Prepare a solution of recombinant mouse C5a in sterile saline.
-
Administer a bolus of C5a (e.g., 50 µg/kg) via intravenous injection to induce neutrophil mobilization.
-
-
Blood Collection:
-
At a predetermined time point after C5a challenge (e.g., 15-60 minutes), collect blood samples from the animals via cardiac puncture or another appropriate method under anesthesia.
-
-
Neutrophil Analysis:
-
Perform a complete blood count or use flow cytometry to quantify the number of circulating neutrophils.
-
-
Data Analysis:
-
Compare the number of neutrophils in the this compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition of C5a-induced neutrophil mobilization.
-
C5aR Signaling Pathway
The binding of C5a to its G protein-coupled receptor, C5aR1, activates intracellular signaling cascades that lead to a variety of pro-inflammatory responses. This compound, as a C5aR1 antagonist, blocks the initiation of this signaling.
Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines a logical workflow for conducting in vivo efficacy studies with this compound.
References
- 1. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological inhibition of complement C5a‐C5a1 receptor signalling ameliorates disease pathology in the hSOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Complement System | CAS 1092847-21-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting CP-447697 solubility and stability issues
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with CP-447697, a lipophilic C5a receptor antagonist.[1] The following information addresses common challenges related to its solubility and stability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of solubility problems with this compound in my experiments?
A1: Initial indicators of poor solubility include the appearance of precipitation, cloudiness, or crystallization in your stock solutions or assay buffers after the addition of this compound. During analysis, you may observe inconsistent results, lower than expected potency, or poor reproducibility between experiments. It is crucial to distinguish between thermodynamic and kinetic solubility, as a compound might initially dissolve in a solvent like DMSO but then precipitate when diluted into an aqueous assay buffer.[2]
Q2: I'm observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. How can I resolve this?
A2: This is a common issue with lipophilic compounds. Several strategies can be employed to mitigate this "solvent-shift" precipitation:
-
Lower the final concentration: The most straightforward approach is to work at a lower final concentration of this compound in your assay.
-
Optimize the solvent system: Consider using a co-solvent in your final assay buffer. Small percentages (e.g., 1-5%) of solvents like ethanol, isopropanol, or polyethylene glycol (PEG) can improve the solubility of hydrophobic compounds.
-
Adjust the pH: The solubility of a compound can be pH-dependent.[3] Experimentally determine the optimal pH for your buffer system that maintains the solubility of this compound without affecting your assay's performance.
-
Incorporate surfactants: A non-ionic surfactant, such as Tween® 20 or Triton™ X-100, at a concentration above its critical micelle concentration (CMC) can help solubilize lipophilic molecules.
Q3: What are the common stability issues I might encounter with this compound, and how can I identify them?
A3: Stability issues can manifest as a loss of compound potency over time, a change in the color of the solution, or the appearance of new peaks in analytical readouts like HPLC or LC-MS.[4] The primary factors that can cause degradation of small molecules include:
-
Hydrolysis: Degradation due to reaction with water, which can be influenced by the pH of the solution.
-
Oxidation: Reaction with oxygen, which can be catalyzed by light or trace metals.
-
Photodegradation: Degradation upon exposure to light.
To identify these issues, you can perform stress testing by exposing solutions of this compound to conditions such as high heat, strong acids or bases, oxidizing agents, and intense light.[4]
Q4: How can I enhance the long-term stability of my this compound stock solutions?
A4: To ensure the long-term stability and integrity of your this compound stock solutions, consider the following best practices:
-
Store at low temperatures: For long-term storage, keep stock solutions at -20°C or -80°C.
-
Protect from light: Use amber or opaque vials to prevent photodegradation.[4]
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
-
Use anhydrous solvents: Prepare stock solutions in high-purity, anhydrous solvents like DMSO or ethanol.
-
Consider antioxidants: If oxidation is a concern, adding an antioxidant like butylated hydroxytoluene (BHT) to the stock solution may be beneficial.[4]
Data Presentation
Table 1: Example Thermodynamic Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| 100% DMSO | 25 | > 5000 |
| 100% Ethanol | 25 | ~2500 |
| PBS (pH 7.4) | 25 | < 1 |
| PBS (pH 7.4) with 1% Tween® 20 | 25 | ~25 |
| PBS (pH 7.4) with 5% Ethanol | 25 | ~15 |
Note: The values presented are for illustrative purposes. Researchers should experimentally determine the solubility of this compound for their specific experimental conditions.
Table 2: Example Stability of this compound in Solution under Stress Conditions
| Condition | Incubation Time (days) | Percent Degradation |
| 4°C in PBS (pH 7.4), protected from light | 7 | < 2% |
| Room Temperature in PBS (pH 7.4), exposed to light | 1 | ~15% |
| 0.1 M HCl at 37°C | 3 | ~10% |
| 0.1 M NaOH at 37°C | 3 | > 50% |
| 3% H₂O₂ at Room Temperature | 1 | ~30% |
Note: The values presented are for illustrative purposes. Researchers should conduct their own stability studies for this compound.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol assesses the solubility of a compound in an aqueous buffer when added from a concentrated DMSO stock, mimicking a common experimental workflow.[2]
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the DMSO stock solution to create a range of concentrations.
-
Add a small volume (e.g., 1 µL) of each DMSO concentration to your aqueous assay buffer (e.g., 99 µL) in a 96-well plate.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), shaking gently.
-
Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
Alternatively, for more precise quantification, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using HPLC or a relevant analytical method.[2]
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol helps to identify the potential degradation pathways of this compound.[4]
-
Prepare solutions of this compound at a known concentration in your intended assay buffer.
-
Aliquot the solution into separate, appropriately labeled vials for each stress condition.
-
Expose the aliquots to various stress conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Photostability: Expose to a light source (e.g., a photostability chamber) while running a dark control in parallel.
-
Thermal Stability: Incubate at an elevated temperature (e.g., 50°C).
-
-
At various time points (e.g., 0, 2, 6, 24, 48 hours), take a sample from each condition.
-
Analyze the samples using a stability-indicating method, such as HPLC, to quantify the remaining parent compound and detect the formation of any degradation products.
Visualizations
Caption: A logical workflow for troubleshooting solubility issues with this compound.
Caption: Common degradation pathways for small molecule compounds like this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of kinase inhibitors during their experiments.
Disclaimer: Initial searches for CP-447697 identify it as a C5a receptor antagonist with an IC50 of 31 nM, utilized in inflammation research, rather than a kinase inhibitor.[1] The following guide will, therefore, address the broader challenge of minimizing off-target effects for a representative potent kinase inhibitor, hereafter referred to as "Inhibitor-X," to illustrate best practices and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with kinase inhibitors?
A1: The off-target activity of kinase inhibitors often arises from the highly conserved nature of the ATP-binding pocket across the human kinome.[2] Many inhibitors are designed to compete with ATP, and this structural mimicry can lead to binding to multiple kinases, causing unintended biological consequences.[2]
Q2: How can I experimentally determine if my observed cellular phenotype is due to an off-target effect?
A2: A multi-faceted approach is recommended to distinguish on-target from off-target effects:
-
Dose-Response Analysis: On-target effects should manifest at lower concentrations of the inhibitor than off-target effects.[3]
-
Use of Structurally Unrelated Inhibitors: Confirm your findings with a second, structurally different inhibitor that targets the same primary kinase.[3] If the phenotype persists, it is more likely to be an on-target effect.[3]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[4]
-
Kinome Profiling: Screen your inhibitor against a large panel of kinases to identify unintended targets.[4]
-
Western Blotting: Analyze the phosphorylation status of downstream effectors of your target kinase. Also, probe for changes in key proteins of related signaling pathways that should not be affected.[4]
Q3: What are some common misleading artifacts in kinase inhibitor experiments?
A3: Several factors can lead to misinterpretation of experimental results:
-
Compound Interference: Some compounds may fluoresce or quench signals in fluorescence-based assays, leading to false positives or negatives.[5]
-
Non-specific Inhibition: Molecules can indirectly inhibit kinases by chelating necessary cofactors.[5]
-
Impurity of Reagents: Contaminants in ATP, substrates, or buffers can alter reaction kinetics.[5]
-
Protein Aggregation: Aggregated kinase proteins may exhibit altered activity.[5]
-
DMSO Concentration: High concentrations of the solvent DMSO can impact kinase activity.[6]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen.[4] 2. Test inhibitors with different chemical scaffolds targeting the same primary kinase.[4] | 1. Identification of unintended kinase targets responsible for toxicity. 2. If cytotoxicity is consistent across different scaffolds, it may be an on-target effect.[4] |
| Inappropriate dosage | 1. Conduct a dose-response curve to find the lowest effective concentration.[4] 2. Consider dose interruption or reduction strategies in your experimental design.[4] | 1. Reduced cytotoxicity while maintaining the desired on-target effect.[4] 2. Minimized off-target binding by using a lower inhibitor concentration.[4] |
| Compound solubility issues | 1. Verify the solubility of your inhibitor in the cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[4] | Prevention of compound precipitation, which can lead to non-specific effects.[4] |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways.[4] 2. Consider using a combination of inhibitors to block both primary and compensatory pathways.[4] | 1. A clearer understanding of the cellular response to your inhibitor. 2. More consistent and interpretable results.[4] |
| Inhibitor instability | 1. Check the stability of your inhibitor under your experimental conditions (e.g., in aqueous buffer, at 37°C). | Ensures that the observed effects are due to the inhibitor and not its degradation products.[4] |
| Cell line-specific effects | 1. Test your inhibitor in multiple cell lines to determine if the unexpected effects are consistent.[4] | Helps to differentiate between general off-target effects and those specific to a particular cellular context.[4] |
Data Presentation
Table 1: Selectivity Profile of Inhibitor-X
The following table summarizes the inhibitory concentrations (IC50) for Inhibitor-X against its primary target and a selection of common off-target kinases. A larger difference between the on-target and off-target IC50 values indicates higher selectivity.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target A | 15 | - |
| Off-Target Kinase 1 | 1,250 | 83 |
| Off-Target Kinase 2 | >10,000 | >667 |
| Off-Target Kinase 3 | 850 | 57 |
| Off-Target Kinase 4 | >10,000 | >667 |
| Off-Target Kinase 5 | 2,300 | 153 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay Panel
This protocol describes a radiometric assay to determine the IC50 values of an inhibitor against a panel of kinases.[7]
Objective: To determine the selectivity of a kinase inhibitor by screening it against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Inhibitor-X in DMSO, with a common starting concentration of 100 µM.[7]
-
Reaction Setup: In a microplate, combine the specific kinase, its corresponding substrate, and the kinase reaction buffer.[2][7]
-
Inhibitor Addition: Add the diluted Inhibitor-X or DMSO (as a vehicle control) to the wells.[7] Allow for a pre-incubation period of 10-15 minutes at room temperature for inhibitor binding.[7]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.[7] The ATP concentration should be at the Km for each kinase to accurately determine the IC50.[7]
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time within the linear range of the reaction.[2]
-
Stop Reaction and Capture Substrate: Stop the reaction and spot the mixture onto a phosphocellulose filter plate, where the phosphorylated substrate will bind.[2]
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.[2]
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.[2][7]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of Inhibitor-X relative to the DMSO control and determine the IC50 value for each kinase by fitting the data to a dose-response curve.[7]
Protocol 2: Western Blotting for Pathway Analysis
Objective: To investigate if a kinase inhibitor is affecting other signaling pathways.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the kinase inhibitor at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1 hour).[4] Include a vehicle control (e.g., DMSO).[4]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[4]
-
Transfer the proteins to a PVDF membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]
-
Incubate the membrane with primary antibodies against the phosphorylated and total proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image using a digital imaging system.
Visualizations
Caption: On- and off-target effects of Inhibitor-X.
Caption: Troubleshooting workflow for unexpected results.
Caption: Decision tree for optimizing experimental conditions.
References
- 1. This compound | Complement System | CAS 1092847-21-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: CP-447697 In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected in vitro results with CP-447697, a potent C5a receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected in vitro properties?
This compound is a small molecule, lipophilic antagonist of the C5a receptor (C5aR, CD88), a key mediator of inflammation.[1][2][3] It is expected to inhibit the binding of C5a to its receptor and subsequent downstream signaling pathways.
| Property | Expected Value/Characteristic |
| Mechanism of Action | C5a Receptor Antagonist |
| IC50 | 31 nM[1][2] |
| Solubility | Highly soluble in DMSO (~125 mg/mL or ~225.61 mM)[2] |
| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.[1] |
Q2: I am not observing the expected inhibition of C5a-induced cell migration with this compound. What could be the issue?
Several factors could contribute to a lack of efficacy in a cell migration assay. Here is a troubleshooting guide to address this issue.
Troubleshooting Guide: Suboptimal Inhibition in Chemotaxis Assays
This guide will walk you through potential issues in your experimental setup, from compound handling to assay conditions.
Compound Preparation and Handling
Proper preparation and handling of this compound are critical for its activity.
-
Solubility in Media: this compound is lipophilic and may precipitate in aqueous cell culture media.
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO. When diluting to the final working concentration in your assay medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls. Vortex gently and visually inspect for any precipitation.
-
-
Storage and Stability: Improper storage can lead to degradation of the compound.
-
Recommendation: Aliquot your DMSO stock solution to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C and protect from light.[1]
-
Experimental Protocol
The specifics of your assay protocol can significantly impact the results.
-
Pre-incubation with Antagonist: For competitive antagonists, it is crucial to allow the compound to bind to the receptor before adding the agonist (C5a).
-
Recommendation: Pre-incubate your cells with this compound for at least 15-30 minutes before adding C5a. This allows the antagonist to occupy the C5a receptors.
-
-
C5a Concentration: The concentration of C5a used to stimulate migration is critical.
-
Recommendation: Use a concentration of C5a that elicits a submaximal response (typically around the EC80). If the C5a concentration is too high, it may overcome the competitive antagonism of this compound. Perform a full C5a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions.
-
-
Cell Health and Receptor Expression: The responsiveness of your cells is key.
-
Recommendation: Ensure your cells are healthy, within a low passage number, and known to express the C5a receptor at sufficient levels. Poor cell health or low receptor density can lead to a small signal window, making it difficult to observe antagonism.
-
Assay System and Controls
The choice of assay and appropriate controls are fundamental for data interpretation.
-
Positive Control: Use a known C5a receptor antagonist as a positive control to validate your assay system.
-
Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) to account for any effects of the solvent on cell migration.
Experimental Workflow for a Chemotaxis Assay
Caption: A typical workflow for a neutrophil chemotaxis assay to evaluate this compound.
Q3: My in vitro functional assay (e.g., calcium mobilization, cytokine release) shows variable or no inhibition by this compound. How can I troubleshoot this?
Similar to chemotaxis assays, issues with functional assays often stem from compound handling, experimental design, or the biological system itself.
Troubleshooting Guide: Inconsistent Functional Assay Results
This guide provides a systematic approach to identifying the source of variability in your functional assays.
Agonist and Antagonist Concentrations
-
Agonist (C5a) Dose-Response: It is essential to have a complete understanding of the C5a dose-response in your specific assay.
-
Recommendation: Perform a full C5a dose-response curve to determine the EC50 and EC80 values. For antagonist studies, using the EC80 concentration of C5a provides a robust signal window to observe inhibition.
-
-
Antagonist (this compound) Concentration Range: A single concentration of this compound may not be sufficient to observe an effect.
-
Recommendation: Test a wide range of this compound concentrations to generate a full inhibition curve and determine the IC50.
-
Signal Window and Assay Sensitivity
-
Low Signal-to-Background Ratio: A small signal window can make it difficult to detect statistically significant inhibition.
-
Recommendation: Optimize your assay to maximize the signal induced by C5a. This may involve adjusting cell number, incubation times, or the detection method.
-
-
Assay Type: Ensure you are using an appropriate assay to measure the downstream effects of C5a receptor activation.
-
Binding vs. Functional Assays: A lack of a functional response does not necessarily mean the compound is not binding to the receptor. A competitive binding assay can confirm target engagement.
-
Potential for Off-Target Effects or Cell Viability Issues
-
High Concentrations of this compound: At high concentrations, some compounds can exhibit off-target effects or impact cell viability, confounding the results.
-
Recommendation: Perform a cell viability assay (e.g., MTT, MTS, or resazurin) in parallel with your functional assay to ensure that the observed inhibition is not due to cytotoxicity. Test a range of this compound concentrations.
-
C5a Receptor Signaling Pathway
Caption: Overview of the C5a receptor signaling cascade and the point of inhibition by this compound.
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). Resuspend the isolated neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Assay Setup:
-
Add chemoattractant (e.g., C5a at its EC80 concentration) to the lower wells of the Boyden chamber.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the pre-incubated cell suspension to the upper chamber of the Boyden chamber, which is separated from the lower chamber by a porous membrane (e.g., 3-5 µm pores).
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Quantification:
-
Remove the membrane and scrape off the non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Calcium Mobilization Assay
-
Cell Preparation: Plate cells expressing the C5a receptor (e.g., U937 or HL-60 cells) in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Compound Addition:
-
Wash the cells to remove excess dye.
-
Add various concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes.
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject C5a (at its EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the C5a-induced calcium mobilization by this compound.
-
Logical Troubleshooting Flow
Caption: A step-by-step guide to systematically troubleshoot unexpected results with this compound.
References
Technical Support Center: Improving the Reproducibility of CP-447697 Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of experiments involving CP-447697, a selective antagonist of the C5a receptor (C5aR). This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data for C5aR antagonists.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Q1: I am observing high variability in my in vitro assay results. What are the potential causes and solutions?
A1: High variability in in vitro assays with this compound can stem from several factors, primarily related to its lipophilic nature and the complexities of the C5a receptor signaling.
-
Solubility and Aggregation: this compound is a lipophilic compound, which can lead to poor aqueous solubility and aggregation at higher concentrations.
-
Troubleshooting:
-
Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing working dilutions.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
When diluting into aqueous assay buffers, do so incrementally and with vigorous mixing to prevent precipitation.
-
Consider the use of a low percentage of a non-ionic surfactant, such as Tween 80 (e.g., 0.01-0.05%), in your assay buffer to maintain solubility, but be sure to include a vehicle control with the surfactant alone.
-
-
-
Cell Health and Density: The responsiveness of cells to C5a and the inhibitory effect of this compound are highly dependent on cell health and the number of C5a receptors expressed.
-
Troubleshooting:
-
Use cells with consistent passage numbers and ensure high viability (>95%) before starting an experiment.
-
Optimize cell seeding density to achieve a robust and reproducible response to C5a. Over-confluent or under-confluent cells can exhibit altered receptor expression and signaling.
-
-
-
Ligand Quality and Handling: The quality and handling of both C5a and this compound are critical.
-
Troubleshooting:
-
Use high-purity recombinant C5a and prepare fresh dilutions for each experiment.
-
Protect this compound from light during storage and handling.
-
-
Q2: My in vivo study results are inconsistent. What factors should I consider?
A2: In vivo experiments introduce additional layers of complexity. Inconsistent results with this compound can be due to formulation, administration, and pharmacokinetic variability.
-
Formulation and Bioavailability: As a lipophilic compound, the formulation of this compound for in vivo administration is critical for its absorption and bioavailability.
-
Troubleshooting:
-
For oral administration, consider formulations such as suspensions in carboxymethyl cellulose or dissolution in vehicles like PEG400.
-
For parenteral routes, ensure the formulation is stable and does not precipitate upon injection.
-
The choice of vehicle can significantly impact the pharmacokinetic profile. It is essential to maintain consistency in the formulation across all experimental groups and studies.
-
-
-
Dosing and Administration: The route and timing of administration relative to the inflammatory challenge are crucial.
-
Troubleshooting:
-
The timing of this compound administration should be optimized based on the expected peak of C5a production in your disease model.
-
Ensure accurate and consistent dosing for all animals.
-
-
-
Pharmacokinetics: The half-life and tissue distribution of this compound will influence its efficacy.
-
Troubleshooting:
-
If feasible, conduct pilot pharmacokinetic studies to determine the optimal dosing regimen for maintaining therapeutic concentrations in your model.
-
-
Q3: I am not observing the expected inhibitory effect of this compound in my functional assays. What could be the reason?
A3: A lack of inhibitory effect could be due to several factors, from procedural issues to the specific biology of the system being studied.
-
Assay Conditions: The concentration of C5a used for stimulation is a critical parameter.
-
Troubleshooting:
-
Ensure you are using a concentration of C5a that elicits a sub-maximal response (e.g., EC50 or EC80). Using a saturating concentration of C5a can make it difficult to observe competitive antagonism.
-
-
-
Receptor Reserve: Some cell types express a high number of C5a receptors (receptor reserve), which can lead to a rightward shift in the dose-response curve of an antagonist.
-
Troubleshooting:
-
This is an inherent property of the cell system. While challenging to address directly, being aware of this phenomenon is important for data interpretation.
-
-
-
Functional Selectivity (Biased Agonism): GPCRs like C5aR can signal through multiple downstream pathways (e.g., G-protein-dependent and β-arrestin-dependent pathways). It is theoretically possible for an antagonist to block one pathway more effectively than another.
-
Troubleshooting:
-
If possible, assess the inhibitory effect of this compound on multiple downstream readouts (e.g., calcium mobilization and chemotaxis) to get a more complete picture of its activity.
-
-
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other notable C5a receptor antagonists. It is important to note that IC50 values can vary depending on the cell type, C5a concentration, and specific assay conditions.
| Compound | Target | Assay Type | Cell Type | IC50 | Reference |
| This compound | C5aR | Not Specified | Not Specified | 31 nM | [1][2] |
| Avacopan (CCX168) | C5aR | C5a-induced Migration | Human Neutrophils | 0.1 nM | [3] |
| PMX53 | C5aR | C5a-induced Myeloperoxidase Release | Human Neutrophils | 22 nM | [4] |
| PMX53 | C5aR | C5a-induced Chemotaxis | Human Neutrophils | 75 nM | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and should be optimized for your specific cell type and experimental conditions.
C5a Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the C5a receptor.
Materials:
-
Cells or cell membranes expressing the C5a receptor
-
Radiolabeled C5a (e.g., ¹²⁵I-C5a)
-
This compound
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare a dilution series of this compound in binding buffer.
-
In a microplate, add the cell membranes, a fixed concentration of ¹²⁵I-C5a (typically at or below its Kd), and the different concentrations of this compound.
-
Include wells for total binding (¹²⁵I-C5a and membranes only) and non-specific binding (¹²⁵I-C5a, membranes, and a saturating concentration of unlabeled C5a).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by several washes with ice-cold wash buffer.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity.
-
Calculate the specific binding and determine the Ki value for this compound using appropriate software.
Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit C5a-induced intracellular calcium release.
Materials:
-
Cells expressing the C5a receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
C5a
-
This compound
-
A fluorescence plate reader with an injection system
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a pre-determined concentration of C5a (e.g., EC80) and immediately begin kinetic reading of fluorescence intensity for 1-2 minutes.
-
Analyze the data by measuring the peak fluorescence response and calculate the IC50 value for this compound.
Chemotaxis Assay
This protocol assesses the ability of this compound to block C5a-driven cell migration.
Materials:
-
Chemotactic cells (e.g., neutrophils, monocytes)
-
Chemotaxis chamber (e.g., Transwell plate with appropriate pore size)
-
Assay medium (e.g., RPMI with 0.1% BSA)
-
C5a
-
This compound
Procedure:
-
Prepare a solution of C5a (chemoattractant) in assay medium and add it to the lower wells of the chemotaxis chamber.
-
Resuspend the cells in assay medium and pre-incubate them with different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber (the insert).
-
Incubate the chamber at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).
-
After incubation, remove the insert and wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Visualizations
C5a Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the C5a receptor (C5aR1) and the point of inhibition by this compound.
Caption: C5aR1 signaling pathways and inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a logical workflow for characterizing the inhibitory activity of this compound.
Caption: A typical experimental workflow for this compound characterization.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues in this compound experiments.
Caption: A logical flow for troubleshooting this compound experiments.
References
- 1. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing vehicle control issues in CP-447697 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-447697 in in vivo studies. The focus is on addressing potential vehicle control-related issues to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation challenging for in vivo studies?
This compound is a lipophilic antagonist of the C5a receptor, with an IC50 of 31 nM, making it a valuable tool for inflammation research.[1] Its lipophilic nature results in low water solubility, posing a significant challenge for creating stable and biocompatible formulations for in vivo administration. Improper formulation can lead to poor bioavailability, inconsistent results, and potential vehicle-induced adverse effects that can confound experimental outcomes.
Q2: What are the commonly suggested vehicle formulations for this compound?
Given its poor water solubility, several vehicle formulations are suggested for administering this compound in vivo. These generally involve the use of organic solvents, surfactants, and suspending agents to achieve a suitable solution or suspension. The choice of vehicle will depend on the route of administration (e.g., oral, intravenous, intraperitoneal).
Q3: Are there any known side effects of the vehicle components themselves that I should be aware of?
Yes, the excipients used to formulate this compound can have their own biological effects, which is a critical consideration for designing your vehicle control group. High concentrations of certain solvents and surfactants have been reported to cause adverse effects. For instance, some solubilizing agents may alter intestinal membrane barrier functions.[2] It is crucial to include a vehicle-only control group in your study to differentiate the effects of the compound from those of the vehicle.
Q4: My animals in the vehicle control group are showing unexpected clinical signs (e.g., lethargy, irritation). What could be the cause?
Unexpected clinical signs in the vehicle control group can often be attributed to the vehicle formulation itself. High concentrations of DMSO, for example, have been associated with decreased motor activity.[3] Injection site reactions can also occur with certain formulations. A thorough evaluation of the tolerability of your chosen vehicle at the intended dose and volume is essential before proceeding with the full study.
Troubleshooting Guide
This guide addresses specific issues you might encounter with your vehicle control group during in vivo studies with this compound.
Issue 1: Poor Solubility and Precipitation of this compound in the Vehicle
Possible Cause: The selected vehicle may not be optimal for the desired concentration of this compound. The compound's low aqueous solubility makes it prone to precipitation, especially when diluted in aqueous media.
Troubleshooting Steps:
-
Re-evaluate Vehicle Composition: Consider using a co-solvent system or increasing the concentration of the solubilizing agent.
-
Particle Size Reduction: For suspension formulations, reducing the particle size of this compound can improve stability and dissolution rate.
-
pH Adjustment: Although less common for lipophilic compounds, exploring the pH-solubility profile of this compound might reveal opportunities for improved solubility in a buffered vehicle.
-
Sonication: Applying sonication during the formulation process can help to create a more uniform and stable suspension.
Issue 2: Adverse Effects Observed in the Vehicle Control Group
Possible Cause: The concentration or volume of one or more vehicle components may be causing toxicity or adverse reactions in the animals.
Troubleshooting Steps:
-
Review Excipient Toxicity Data: Consult literature for the known toxicological profiles of the excipients in your formulation. The table below summarizes potential adverse effects of common vehicle components.
-
Dose-Response Pilot Study: Conduct a pilot study with the vehicle alone at different concentrations and volumes to determine the maximum tolerated dose.
-
Consider Alternative Vehicles: If adverse effects persist at the required concentration, explore alternative, less toxic vehicle formulations.
Table 1: Summary of Potential Adverse Effects of Common Vehicle Components
| Vehicle Component | Route of Administration | Potential Adverse Effects |
| DMSO | Oral, IV, IP | Decreased motor activity, skin/gastric irritation at high concentrations.[3] |
| Tween 80 | Oral, IV, IP | Can alter intestinal membrane barrier function.[2] At high concentrations, may decrease locomotor activity.[4] |
| PEG400 | Oral, IV | Can influence drug absorption.[5] High doses may lead to kidney and liver effects.[6][7] |
| Carboxymethyl cellulose | Oral | May induce intestinal inflammation, particularly in susceptible models.[8][9] |
Issue 3: Inconsistent Pharmacokinetic (PK) or Pharmacodynamic (PD) Data
Possible Cause: The vehicle formulation may be leading to variable absorption or distribution of this compound. The vehicle itself could also be interfering with the biological assays used for PD assessment.
Troubleshooting Steps:
-
Formulation Stability: Ensure your formulation is stable throughout the duration of the experiment. Re-formulate fresh daily if necessary.
-
Route of Administration: The chosen route may not be optimal for absorption. Consider alternative routes based on the physicochemical properties of the formulation.
-
Vehicle-Assay Interference: Test for any potential interference of the vehicle components with your analytical methods (e.g., ELISA, mass spectrometry) and biological assays.
Experimental Protocols
Protocol 1: Preparation of a DMSO/Tween 80/Saline Formulation (for Injection)
This protocol is an example for preparing a common vehicle for parenteral administration of poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
Procedure:
-
Prepare Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution.
-
Add Surfactant: In a separate sterile tube, add the required volume of Tween 80.
-
Combine and Mix: Slowly add the this compound/DMSO stock solution to the Tween 80 while vortexing.
-
Add Saline: Gradually add the sterile saline to the DMSO/Tween 80 mixture while continuously vortexing to achieve the final desired concentration and volume. For example, a common ratio is 10% DMSO, 5% Tween 80, and 85% saline.
-
Final Formulation: The final formulation should be a clear solution or a fine, uniform suspension. Visually inspect for any precipitation before administration.
Protocol 2: Preparation of a Carboxymethyl Cellulose/Tween 80 Suspension (for Oral Gavage)
This protocol is an example for preparing a suspension for oral administration.
Materials:
-
This compound powder
-
Carboxymethyl cellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile water
Procedure:
-
Prepare CMC Solution: Slowly add the desired amount of CMC (e.g., 0.5% w/v) to sterile water while stirring vigorously to prevent clumping. Continue stirring until a clear, viscous solution is formed. This may require heating and subsequent cooling.
-
Prepare Wetting Agent: In a separate tube, add the required volume of Tween 80 (e.g., 0.25% v/v).
-
Create a Paste: Add the this compound powder to the Tween 80 and mix to form a smooth paste. This helps in the dispersion of the hydrophobic compound.
-
Combine and Homogenize: Gradually add the CMC solution to the this compound/Tween 80 paste while stirring or vortexing.
-
Homogenization: Use a homogenizer to ensure a uniform and stable suspension. The final formulation should be a milky-white, homogenous suspension.
Visualizations
Caption: Troubleshooting workflow for vehicle-related adverse effects.
Caption: General workflow for preparing this compound formulations.
Caption: Simplified C5a signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | Complement System | CAS 1092847-21-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. The effects of common solubilizing agents on the intestinal membrane barrier functions and membrane toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Emulsifier Carboxymethylcellulose Induces More Aggressive Colitis in Humanized Mice with Inflammatory Bowel Disease Microbiota Than Polysorbate-80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Emulsifier Carboxymethylcellulose Induces More Aggressive Colitis in Humanized Mice with Inflammatory Bowel Disease Microbiota Than Polysorbate-80 - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in CP-447697 functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in functional assays involving the synthetic cannabinoid receptor agonist, CP-447697.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic cannabinoid receptor agonist. It primarily targets and activates the cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins.[1] Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[2] Additionally, activation can lead to the modulation of ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly-rectifying potassium channels (GIRKs).[1]
Q2: Which functional assays are commonly used to characterize this compound activity?
The activity of this compound is typically characterized using a variety of functional assays that measure different points in the GPCR signaling cascade. Common assays include:
-
cAMP Assays: To measure the agonist-induced inhibition of adenylyl cyclase, which is a hallmark of Gi/o-coupled receptor activation.[2][3]
-
GTPγS Binding Assays: To directly measure the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[4][5] This assay is particularly effective for Gi-coupled receptors.[6]
-
β-Arrestin Recruitment Assays: To assess G-protein independent signaling pathways by measuring the recruitment of β-arrestin proteins to the activated receptor.[7][8]
Q3: Are there any known off-target effects for this compound?
While this compound is primarily known as a cannabinoid receptor agonist, it is crucial to consider potential off-target effects, as they can confound experimental results.[9][10] Some databases have reported that this compound can also act as an antagonist for the C5a receptor, with an IC50 of 31 nM.[11] Researchers should consider using appropriate controls, such as cell lines not expressing cannabinoid receptors or using specific antagonists for CB1/CB2, to confirm that the observed effects are mediated by the intended targets.
Q4: Why do I see different potency (EC50) values for this compound in different functional assays?
It is not uncommon to observe different potency values for the same compound across different assay platforms. This phenomenon, known as "functional selectivity" or "biased agonism," can occur if a ligand stabilizes receptor conformations that preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[12] Other factors include differences in assay conditions, such as cell type, receptor expression levels, and signal amplification, which can vary significantly between cAMP, GTPγS, and β-arrestin assays.[13]
Troubleshooting Guides
Issue 1: Low Signal Window or No Agonist Response in cAMP Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Low Receptor Expression | Verify receptor expression levels via Western blot, qPCR, or radioligand binding. If using transient transfection, optimize the amount of plasmid DNA used. |
| Incorrect Forskolin Concentration | The concentration of forskolin (or another adenylyl cyclase activator) is critical for Gi-coupled assays. Titrate forskolin to find a concentration that yields a robust but submaximal cAMP signal, typically around 80% of the maximum (EC80). This ensures a sufficient window to detect inhibition.[14] |
| Cell Density Issues | High cell density can lead to saturated cAMP signals that are difficult to inhibit.[15] Optimize cell seeding density by performing a titration and choosing a density that falls within the linear range of the cAMP standard curve.[16] |
| Assay Incubation Time | The incubation time with the agonist may be too short or too long, leading to receptor desensitization. Perform a time-course experiment (e.g., 15, 30, 60 minutes) to determine the optimal incubation period. |
| Compound Degradation | Ensure the stock solution of this compound is fresh and has been stored properly. Prepare fresh dilutions for each experiment. |
Issue 2: High Background Signal in β-Arrestin Recruitment Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Receptor Overexpression | High levels of receptor expression can lead to constitutive activity and agonist-independent β-arrestin recruitment.[17] Titrate the amount of plasmid DNA during transfection to find an optimal expression level with a good signal-to-background ratio.[17] |
| Suboptimal Assay Conditions | Factors like cell density, serum starvation, and incubation time can influence background signal. Optimize each of these parameters systematically. For example, test the effect of serum-starving cells for various durations (e.g., 2-24 hours) before the assay.[17] |
| Intrinsic Assay Artifacts | Some assay technologies, like those based on enzyme-fragment complementation (EFC), may have an intrinsic affinity between the tagged receptor and β-arrestin, contributing to background.[8] While this cannot be eliminated, optimizing receptor expression can minimize its impact. |
| DMSO Effects | High concentrations of DMSO can affect cell viability and increase background signal. Perform a DMSO tolerance test to determine the maximum concentration your cells can tolerate without affecting the assay window, typically not exceeding 1-2.5%.[7] |
Issue 3: High Variability or Poor Reproducibility in GTPγS Binding Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Buffer Components | The concentrations of Mg²⁺, Na⁺, and GDP are critical for GTPγS assay performance.[4][13] Mg²⁺ is required for G-protein activation, while Na⁺ can sometimes decrease agonist affinity. High concentrations of GDP are often added to suppress basal binding.[13] Optimize these components to maximize the agonist-stimulated signal. |
| Membrane Quality and Concentration | Use high-quality cell membranes with consistent receptor expression. Perform a protein concentration titration to find the optimal amount of membrane per well that yields a robust signal without excessive background.[18] |
| Filtration and Washing Steps | If using a filtration-based assay, inefficient or inconsistent washing can lead to high variability. Ensure rapid filtration and optimize the number and volume of washes with ice-cold buffer to reduce non-specific binding. |
| Non-Specific Binding | Determine non-specific binding by including wells with a high concentration of unlabeled GTPγS (e.g., 10 µM).[18] If non-specific binding is high, try reducing the concentration of radiolabeled [³⁵S]GTPγS or optimizing wash steps. |
Visualizations
Signaling Pathways and Workflows
Caption: Canonical Gi/o-protein signaling pathway for CB1/CB2 receptors.
Caption: General experimental workflow for a Gi-coupled cAMP assay.
Caption: Logical troubleshooting workflow for a low signal response.
Experimental Protocols
Protocol 1: Gi-Coupled cAMP Assay (HTRF Format)
This protocol provides a general guideline for measuring this compound-induced inhibition of forskolin-stimulated cAMP production.
Materials and Reagents:
-
Cells stably or transiently expressing the cannabinoid receptor of interest (e.g., HEK293 or CHO cells).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
White, solid-bottom 96-well or 384-well assay plates.
-
This compound, Forskolin, and a reference antagonist (e.g., Rimonabant).
-
Plate reader capable of HTRF detection.
Procedure:
-
Cell Plating: Seed cells into a white, solid-bottom 96-well plate at a pre-optimized density and allow them to adhere overnight.[16]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also prepare a stock of forskolin at the desired concentration (e.g., EC80).
-
Agonist Stimulation: Remove culture medium from cells. Add the diluted this compound followed immediately by the forskolin solution. To measure antagonism, pre-incubate cells with an antagonist before adding the agonist.
-
Incubation: Incubate the plate at room temperature or 37°C for the optimized duration (e.g., 30 minutes).
-
Cell Lysis and Detection: Add the HTRF detection reagents (d2-labeled cAMP and anti-cAMP cryptate antibody) mixed in the supplied lysis buffer, as per the manufacturer's protocol.[15]
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel. Plot the percent inhibition of the forskolin response against the log concentration of this compound to determine the IC50.
Protocol 2: [³⁵S]GTPγS Binding Assay
This protocol measures the direct activation of G-proteins by this compound in cell membranes.[18]
Materials and Reagents:
-
Cell membranes prepared from cells expressing the cannabinoid receptor.
-
[³⁵S]GTPγS (radioligand).
-
Unlabeled GTPγS (for non-specific binding).
-
GDP.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[13]
-
This compound.
-
96-well filter plates (e.g., glass fiber).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and dilute to the optimized protein concentration in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP (to a final concentration of ~10-30 µM), serial dilutions of this compound, and the diluted cell membranes.
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.05-0.1 nM) to all wells to start the binding reaction. For non-specific binding determination, add a high concentration of unlabeled GTPγS (~10 µM).[18]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[18]
-
Drying and Counting: Dry the filter plate completely. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.[18]
-
Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding (in DPM or CPM) against the log concentration of this compound to determine EC50 and Emax values.
References
- 1. A subtle structural modification of a synthetic cannabinoid receptor agonist drastically increases its efficacy at the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of potent and selective agonists of the neuronal cannabinoid receptor (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. revvity.com [revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 11. This compound | Complement System | CAS 1092847-21-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 12. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Adjusting Inhibitor-X Concentration for Different Cell Lines
Note: Specific information regarding "CP-447697" is not publicly available. The following technical support guide is a template designed for a generic small molecule inhibitor, referred to as "Inhibitor-X," and can be adapted for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: Why do I need to determine the optimal concentration of Inhibitor-X for each cell line?
The optimal concentration of a drug or inhibitor can vary significantly between different cell lines. This variability is influenced by several factors, including:
-
Genetic and Phenotypic Differences: Cell lines, even from the same tissue of origin, can have different genetic mutations, expression levels of the target protein, and activity of drug metabolism enzymes.[1][2][3]
-
Drug Efflux Pumps: The expression of multidrug resistance proteins, such as P-glycoprotein (P-gp), can vary, leading to differences in intracellular drug accumulation.[4]
-
Proliferation Rate: The rate at which cells divide can impact their sensitivity to a drug.[5]
Therefore, determining the optimal concentration for each cell line is crucial for obtaining accurate and reproducible results.
Q2: What is the mechanism of action of Inhibitor-X?
Without specific information on "this compound," we will use a hypothetical mechanism for "Inhibitor-X."
Inhibitor-X is a potent and selective inhibitor of the tyrosine kinase "Kinase-Y." Kinase-Y is a key component of the "Pathway-Z" signaling cascade, which is frequently dysregulated in various cancers and plays a crucial role in cell proliferation and survival. By blocking the activity of Kinase-Y, Inhibitor-X can induce cell cycle arrest and apoptosis in sensitive cell lines.
Q3: What is a good starting concentration range for my experiments with Inhibitor-X?
For a novel inhibitor, it is advisable to perform a dose-ranging study to determine the approximate range of sensitivity for your specific cell line.[6] A common starting point is to test a wide range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions. This initial experiment will help you identify a more focused range for subsequent, more detailed IC50 determination experiments.
Troubleshooting Guide
Q1: I am not observing any effect of Inhibitor-X on my cells, even at high concentrations. What could be the reason?
Several factors could contribute to a lack of response:
-
Cell Line Resistance: The cell line you are using might be inherently resistant to Inhibitor-X. This could be due to the absence or low expression of the target "Kinase-Y," mutations in the target that prevent inhibitor binding, or high activity of drug efflux pumps.
-
Inhibitor Instability: Ensure that Inhibitor-X is properly stored and handled. Repeated freeze-thaw cycles or exposure to light could degrade the compound.
-
Experimental Conditions: Verify the cell seeding density, incubation time, and the accuracy of your serial dilutions.
Q2: I am seeing high variability in my results between replicate experiments. How can I improve reproducibility?
High variability can be caused by several factors:
-
Inconsistent Cell Numbers: Ensure that you are seeding the same number of viable cells in each well. Performing a cell count before seeding is crucial.[6]
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and drug concentration. To minimize this, avoid using the outermost wells or ensure proper humidification during incubation.
-
Pipetting Errors: Use calibrated pipettes and ensure proper mixing of the inhibitor dilutions.
Q3: The IC50 value I determined is very different from what is reported in the literature for the same cell line. Why could this be?
Discrepancies in IC50 values can arise from differences in experimental protocols and conditions, such as:
-
Cell Culture Conditions: Variations in media formulation, serum percentage, and cell passage number can all influence drug sensitivity.
-
Assay Method: Different viability assays (e.g., MTT, CellTiter-Glo, Trypan Blue) measure different cellular parameters and can yield different IC50 values.[7]
-
Incubation Time: The duration of inhibitor exposure can significantly impact the observed effect.
Quantitative Data Summary
The following table provides a hypothetical summary of the half-maximal inhibitory concentration (IC50) values for Inhibitor-X in various cancer cell lines after a 72-hour incubation period.
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 ± 0.8 |
| MCF-7 | Breast Adenocarcinoma | 1.5 ± 0.3 |
| HeLa | Cervical Adenocarcinoma | 8.9 ± 1.2 |
| HCT116 | Colorectal Carcinoma | 0.8 ± 0.2 |
| U-87 MG | Glioblastoma | 12.5 ± 2.1 |
Experimental Protocols
Protocol: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding:
-
Harvest and count cells to ensure you have a single-cell suspension with high viability.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[8]
-
-
Inhibitor Treatment:
-
Prepare a 2X stock solution of Inhibitor-X at various concentrations by serial dilution.
-
Remove the old media from the 96-well plate and add 100 µL of the 2X inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (media only).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway of Inhibitor-X.
References
- 1. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cell Line Characteristics Predict Subsequent Resistance to Androgen Receptor-Targeted Agents (ARTA) in Preclinical Models of Prostate Cancer [frontiersin.org]
- 3. Difference in protein expression profile and chemotherapy drugs response of different progression stages of LNCaP sublines and other human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemosensitivity of prostate cancer cell lines and expression of multidrug resistance-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of sensitivity and resistance of breast cancer cell lines to anti-cancer drugs using GR metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. events.pascoe.com [events.pascoe.com]
Technical Support Center: Overcoming Poor Bioavailability of Poorly Soluble Compounds (e.g., CP-447697) in Animal Models
Disclaimer: Specific public information on "CP-447697" is limited. This guide provides a comprehensive framework for addressing the bioavailability challenges of poorly water-soluble compounds, using established scientific principles and formulation strategies that can be applied to novel research compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor oral bioavailability for a research compound?
Poor oral bioavailability is often a result of a combination of factors. The most common causes include:
-
Poor aqueous solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
Low dissolution rate: Even if soluble, the compound may dissolve too slowly to be absorbed effectively as it transits through the gastrointestinal tract.[1][2]
-
High first-pass metabolism: After absorption from the gut, the compound is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.
-
Efflux by transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.
-
Chemical instability: The compound may be degraded by the acidic environment of the stomach or by digestive enzymes.
Q2: What are the initial steps to consider when poor bioavailability is observed in animal models?
When initial pharmacokinetic studies in animal models reveal poor bioavailability, a systematic approach is recommended:
-
Confirm the analytical method: Ensure that the method for quantifying the compound in plasma is accurate and sensitive.
-
Assess solubility: Determine the compound's solubility in simulated gastric and intestinal fluids.
-
Evaluate permeability: Use in vitro models like Caco-2 cell monolayers to assess the compound's intestinal permeability.
-
Investigate metabolic stability: Conduct in vitro metabolism studies using liver microsomes to determine the compound's susceptibility to first-pass metabolism.
-
Consider the formulation: The initial formulation used for in vivo studies may not be optimal. Exploring different formulation strategies is a critical next step.[2][3]
Q3: What are the main formulation strategies to enhance the oral bioavailability of poorly soluble compounds?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[1][2][3][4][5] These can be broadly categorized as:
-
Particle size reduction: Increasing the surface area of the drug by reducing its particle size (micronization, nanosizing) can enhance the dissolution rate.[1][6]
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier can improve its solubility and dissolution.[2][4]
-
Lipid-based formulations: These include self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the GI tract, and solid lipid nanoparticles (SLN).[3][5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's solubility.[1][4]
-
Prodrug approach: Modifying the drug's chemical structure to create a more soluble or permeable prodrug that is converted to the active form in the body.[7]
Troubleshooting Guide
Problem 1: High variability in plasma concentrations between individual animals.
-
Possible Cause: Inconsistent dissolution of the compound in the GI tract due to its poor solubility. The fasted/fed state of the animals can also significantly impact absorption.
-
Troubleshooting Steps:
-
Standardize the fasting period: Ensure all animals are fasted for a consistent period before dosing.
-
Improve the formulation: Consider using a formulation that provides more consistent drug release, such as a self-emulsifying drug delivery system (SEDDS) or a nanosuspension.[3][8] These formulations can reduce the impact of physiological variables.
-
Control for coprophagy in rodents: If using rodents, consider housing them in metabolic cages to prevent coprophagy, which can lead to re-dosing and erratic absorption profiles.
-
Problem 2: The compound shows good in vitro solubility in a new formulation but still has poor in vivo bioavailability.
-
Possible Cause: The issue may not be solubility-limited. High first-pass metabolism or efflux by intestinal transporters could be the primary barriers.
-
Troubleshooting Steps:
-
Conduct a pilot study with a P-glycoprotein inhibitor: Co-administering a known P-gp inhibitor (e.g., verapamil) can help determine if efflux is a significant factor.
-
Perform an intravenous (IV) dosing study: An IV study will determine the absolute bioavailability and provide insights into the compound's clearance. A high clearance rate would suggest significant metabolism.[9]
-
Investigate metabolic pathways: Use in vitro models (e.g., liver S9 fractions) to identify the major metabolic pathways and the enzymes involved.
-
Problem 3: A nanosuspension formulation improves dissolution but does not lead to a proportional increase in bioavailability.
-
Possible Cause: While nanosizing increases the dissolution rate, the dissolved drug may precipitate or degrade in the GI tract before it can be absorbed. Permeability may also become the rate-limiting step.
-
Troubleshooting Steps:
-
Include precipitation inhibitors: Add polymers like HPMC or PVP to the formulation to maintain the drug in a supersaturated state.
-
Evaluate the need for permeation enhancers: If the compound has low intrinsic permeability, consider the addition of safe and effective permeation enhancers.[10]
-
Re-evaluate the formulation strategy: A lipid-based formulation might be more suitable as it can enhance both solubility and permeability, and potentially reduce first-pass metabolism through lymphatic uptake.[5]
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Compound X in Rats with Different Formulations
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 100 |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 | 600 ± 150 | 240 |
| Nanosuspension | 10 | 350 ± 90 | 1.0 | 1800 ± 400 | 720 |
| Solid Dispersion in PVP K30 | 10 | 450 ± 110 | 1.0 | 2500 ± 600 | 1000 |
| SEDDS Formulation | 10 | 800 ± 200 | 0.5 | 4500 ± 950 | 1800 |
Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
-
Preparation of the Slurry:
-
Disperse 5% (w/v) of Compound X and 1% (w/v) of a stabilizer (e.g., Poloxamer 188) in deionized water.
-
Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.
-
-
Milling Process:
-
Transfer the slurry to a milling chamber containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). Monitor the temperature to prevent thermal degradation of the compound.
-
Withdraw samples at regular intervals to monitor particle size reduction using a dynamic light scattering (DLS) instrument.
-
-
Post-Milling Processing:
-
Separate the nanosuspension from the milling beads by filtration or decantation.
-
The nanosuspension can be used directly for oral dosing or can be lyophilized to produce a solid powder for reconstitution. For lyophilization, a cryoprotectant (e.g., trehalose) should be added.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of Compound X in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
-
Construction of a Ternary Phase Diagram:
-
Based on the solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare a series of blank formulations with varying ratios of these three components.
-
Titrate each mixture with water and observe the formation of emulsions. The region where clear or bluish-white emulsions form is identified as the self-emulsifying region.
-
-
Preparation of the Drug-Loaded SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Dissolve Compound X in the selected mixture of oil, surfactant, and co-surfactant with gentle heating and stirring until a clear solution is obtained.
-
-
Characterization:
-
Assess the self-emulsification time and the resulting droplet size upon dilution in simulated gastric and intestinal fluids.
-
Evaluate the stability of the formulation upon storage.
-
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 9. fda.gov [fda.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
A Comparative Guide to C5aR1 Antagonists: Validating the Activity of PMX53, JPE-1375, and Avacopan (CCX168)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonist activity of three prominent C5a receptor 1 (C5aR1) inhibitors: the cyclic peptide PMX53, the linear peptidomimetic JPE-1375, and the orally available small molecule avacopan (CCX168). The complement C5a-C5aR1 signaling axis is a critical driver of inflammation, and its therapeutic inhibition is a key area of research for a multitude of inflammatory and autoimmune diseases. This document summarizes key performance data, details experimental methodologies for antagonist validation, and visualizes the underlying biological pathways and experimental workflows.
Comparative Performance of C5aR1 Antagonists
The antagonist activity of PMX53, JPE-1375, and avacopan has been characterized through various in vitro and in vivo assays. The following tables summarize their potency and pharmacokinetic properties.
Table 1: In Vitro Antagonist Potency (IC50)
| Compound | Assay | Species | IC50 (nM) | Reference |
| PMX53 | C5a Receptor Binding (CD88) | Human | 20 | [1] |
| C5a-induced Neutrophil Myeloperoxidase Release | Human | 22 | [2][3] | |
| C5a-induced Neutrophil Chemotaxis | Human | 75 | [2][3] | |
| C5a Receptor Binding (general) | Human | 240 | [2] | |
| Avacopan (CCX168) | C5a Receptor Binding | Human | 0.1 | [4][5][6] |
| C5a-induced Calcium Mobilization in Neutrophils | Human | 0.2 | [7] | |
| C5a Binding to Neutrophils | Human | 0.2 | [7] | |
| JPE-1375 | Data Not Available | - | - |
Table 2: In Vivo Antagonist Efficacy (EC50) and Pharmacokinetics
| Compound | Parameter | Species | Value | Reference |
| PMX53 | EC50 (Neutrophil Mobilization Inhibition) | Mouse | 7.7 µM | [8] |
| EC50 (TNF Production Inhibition) | Mouse | 5.9 µM | [8] | |
| Half-life (t1/2) | Mouse | 1.3 h | [8] | |
| In vivo duration of action | Mouse | up to 6 h | [8] | |
| JPE-1375 | EC50 (Neutrophil Mobilization Inhibition) | Mouse | 6.9 µM | [9][10] |
| EC50 (TNF Production Inhibition) | Mouse | 4.5 µM | [9][10] | |
| Half-life (t1/2) | Mouse | 0.13 h | [8] | |
| In vivo duration of action | Mouse | < 2 h | [8] | |
| Avacopan (CCX168) | Orally administered | Human | Effective in clinical trials | [7] |
C5a-C5aR1 Signaling Pathway
Activation of the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR), by its ligand C5a initiates a signaling cascade that drives potent pro-inflammatory responses.[11][12] This pathway involves the coupling of Gαi proteins, leading to downstream effects such as calcium mobilization and ERK1/2 phosphorylation.[13] Additionally, C5aR1 activation can trigger β-arrestin recruitment, which can modulate G protein signaling and initiate distinct signaling events.[11][12][14]
Experimental Protocols
Validating the antagonist activity of C5aR1 inhibitors involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vivo C5a-Induced Neutrophil Mobilization Assay
This assay assesses the ability of an antagonist to inhibit C5a-induced mobilization of neutrophils from the bone marrow into the bloodstream in a murine model.
Protocol:
-
Animal Model: Wild-type mice (e.g., C57BL/6J) are used.
-
Antagonist Administration: The C5aR1 antagonist (e.g., PMX53 or JPE-1375) is administered to the mice, typically via intravenous (i.v.) injection, at varying doses (e.g., 0.3, 1.0, and 3.0 mg/kg).[8]
-
C5a Challenge: After a predetermined time following antagonist administration (e.g., 15 minutes), recombinant mouse C5a (e.g., 50 µg/kg) is injected intravenously.[8]
-
Blood Collection: Blood samples are collected from the tail tip at multiple time points (e.g., 0, 15, 30, and 60 minutes) post-C5a injection.[8]
-
Neutrophil Counting: Blood smears are prepared and stained (e.g., using a Hemacolor kit). The percentage of polymorphonuclear leukocytes (PMNs) is determined by counting at least 200 white blood cells under a microscope.
-
Data Analysis: The percentage of circulating PMNs at each time point is calculated and compared between antagonist-treated and vehicle-treated groups to determine the inhibitory effect of the antagonist.
In Vivo C5a-Induced TNF-α Production Assay
This assay measures the inhibition of C5a-induced production of the pro-inflammatory cytokine TNF-α in vivo.
Protocol:
-
Animal Model and Antagonist Administration: Follow steps 1 and 2 from the Neutrophil Mobilization Assay protocol.
-
C5a Challenge: Administer recombinant mouse C5a as described in step 3 of the previous protocol.
-
Plasma Collection: At a specified time after the C5a challenge (e.g., 60 minutes), blood is collected via cardiac puncture, and plasma is separated by centrifugation.
-
TNF-α Quantification: Plasma TNF-α levels are quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: TNF-α concentrations are compared between antagonist-treated and vehicle-treated groups to assess the antagonist's efficacy in reducing C5a-induced inflammation.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical validation and comparison of C5aR1 antagonists.
Conclusion
The data presented in this guide highlights the distinct profiles of PMX53, JPE-1375, and avacopan as C5aR1 antagonists. Avacopan demonstrates exceptionally high in vitro potency. While both PMX53 and JPE-1375 show comparable in vivo efficacy in acute inflammatory models, the longer half-life and duration of action of PMX53 suggest a more sustained therapeutic effect. The choice of antagonist for further research and development will depend on the specific therapeutic application, desired route of administration, and required pharmacokinetic profile. The provided experimental protocols and workflows offer a robust framework for the continued validation and comparison of novel C5aR1-targeting compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Avacopan | CCX168 | C5aR antagonist | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of activation and biased signaling in complement receptor C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. C5a receptor - Wikipedia [en.wikipedia.org]
- 14. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of CP-447697 and PMX53 in Inflammation: A Guide for Researchers
In the landscape of inflammatory research and drug development, the complement C5a receptor (C5aR1 or CD88) has emerged as a critical therapeutic target. Activation of this receptor by its ligand, the potent anaphylatoxin C5a, triggers a cascade of pro-inflammatory responses. Consequently, the development of C5aR1 antagonists is of significant interest. This guide provides a comparative overview of two such antagonists: CP-447697 and PMX53, with a focus on their efficacy in mitigating inflammation, based on available experimental data.
Introduction to this compound and PMX53
This compound is a lipophilic small molecule identified as a C5a receptor antagonist.[1] While its exploration in publicly available literature is limited, it has been characterized by its in vitro potency in inhibiting C5a binding.
PMX53 is a cyclic hexapeptide antagonist of the C5a receptor and is one of the most extensively studied C5aR1 inhibitors in preclinical models of inflammation.[2][3][4] Its efficacy has been demonstrated in a variety of inflammatory conditions, including inflammatory pain, arthritis, and inflammatory bowel disease.[1][3]
Mechanism of Action: Targeting the C5a Receptor
Both this compound and PMX53 exert their anti-inflammatory effects by acting as antagonists at the C5a receptor 1 (C5aR1/CD88). This receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of immune cells such as neutrophils, macrophages, and mast cells.[5][6][7]
The binding of C5a to C5aR1 initiates a signaling cascade that promotes inflammation through several mechanisms:
-
Chemotaxis: Recruitment of inflammatory cells, particularly neutrophils, to the site of inflammation.
-
Degranulation: Release of pro-inflammatory mediators and cytotoxic enzymes from granulocytes.
-
Cytokine and Chemokine Production: Upregulation of inflammatory cytokines like TNF-α and interleukins.[8]
By blocking the interaction between C5a and its receptor, this compound and PMX53 effectively inhibit these downstream inflammatory events.
C5a Receptor Signaling Pathway
The signaling pathway initiated by the activation of the C5a receptor is multifaceted, involving the coupling of G-proteins and the activation of several downstream kinases. This ultimately leads to the cellular responses that drive inflammation.
References
- 1. Role of complement C5a in mechanical inflammatory hypernociception: potential use of C5a receptor antagonists to control inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug evaluation: the C5a receptor antagonist PMX-53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C5a receptor - Wikipedia [en.wikipedia.org]
- 6. C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sinobiological.com [sinobiological.com]
Head-to-head comparison of CP-447697 and other small molecule C5a antagonists
For Researchers, Scientists, and Drug Development Professionals
The complement component 5a (C5a), a potent pro-inflammatory peptide, has been implicated in a wide array of inflammatory and autoimmune diseases. Its receptor, C5aR (CD88), has consequently emerged as a key therapeutic target. This guide provides a head-to-head comparison of the small molecule C5a antagonist CP-447697 with other notable antagonists, offering a comprehensive overview of their performance based on available experimental data.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of this compound and other well-characterized small molecule C5a receptor antagonists. It is important to note that the data presented is compiled from various sources, and direct head-to-head studies under identical experimental conditions are limited.
| Antagonist | Target | Assay Type | Cell Type | Potency (IC50 / Ki) |
| This compound | Human C5aR | Not Specified | Not Specified | 31 nM (IC50) |
| Avacopan (CCX168) | Human C5aR | [¹²⁵I]-C5a Binding Displacement | Not Specified | 0.1 nM (IC50) |
| Human C5aR | Chemotaxis | Human U937 Cells | 0.2 nM (IC50) | |
| Human C5aR | Calcium Mobilization | Human Neutrophils | 0.2 nM (IC50) | |
| W-54011 | Human C5aR | [¹²⁵I]-C5a Binding | Human Neutrophils | 2.2 nM (Ki)[1] |
| Human C5aR | Calcium Mobilization | Human Neutrophils | 3.1 nM (IC50)[1] | |
| Human C5aR | Chemotaxis | Human Neutrophils | 2.7 nM (IC50)[1] | |
| Human C5aR | ROS Generation | Human Neutrophils | 1.6 nM (IC50)[1] | |
| PMX53 | Human C5aR | Not Specified | Not Specified | 20 nM (IC50) |
| Human C5aR | Myeloperoxidase Release | Human Neutrophils | 22 nM (IC50) | |
| Human C5aR | Chemotaxis | Human Neutrophils | 75 nM (IC50) | |
| DF2593A | Human C5aR | PMN Migration | Human PMNs | 5.0 nM (IC50) |
| Rat C5aR | PMN Migration | Rat PMNs | 6.0 nM (IC50) | |
| Mouse C5aR | PMN Migration | Mouse PMNs | 1.0 nM (IC50) |
C5a Receptor Signaling Pathway
The binding of C5a to its G protein-coupled receptor, C5aR, triggers a cascade of intracellular signaling events, leading to various pro-inflammatory responses. Small molecule antagonists act by blocking this initial interaction.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of C5a receptor antagonists. Below are generalized protocols for key in vitro functional assays.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to the C5a receptor by measuring its ability to displace a radiolabeled C5a ligand.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the human C5a receptor (e.g., U937 or HEK293 cells) through homogenization and differential centrifugation.
-
Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled C5a ligand (e.g., [¹²⁵I]-C5a) and varying concentrations of the antagonist being tested.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which separates the membrane-bound radioligand from the free radioligand.
-
Measurement: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of specific binding) and the Ki (inhibitory constant) can be calculated.
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit the C5a-induced migration of immune cells, typically neutrophils or monocytes.
Methodology:
-
Cell Isolation: Primary human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells. The isolated neutrophils are placed in the upper chamber.
-
Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the C5a antagonist.
-
Chemoattractant Gradient: A solution containing C5a is placed in the lower chamber to create a chemoattractant gradient.
-
Incubation: The chamber is incubated to allow the cells to migrate through the membrane towards the C5a.
-
Quantification: The number of migrated cells is quantified by staining the cells that have moved to the lower side of the membrane and counting them under a microscope, or by using a fluorescently labeled cell detection method.
-
Data Analysis: The results are expressed as the percentage of inhibition of C5a-induced migration, and an IC50 value is determined.
Calcium Mobilization Assay
This assay measures the ability of a C5a antagonist to block the C5a-induced increase in intracellular calcium concentration, a key second messenger in C5aR signaling.
Methodology:
-
Cell Loading: C5aR-expressing cells (e.g., neutrophils or a stable cell line) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: The loaded cells are pre-incubated with different concentrations of the antagonist.
-
Stimulation: The cells are then stimulated with a fixed concentration of C5a.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence intensity using a fluorometric plate reader.
-
Data Analysis: The peak fluorescence response is measured, and the percentage of inhibition of the C5a-induced calcium flux is calculated for each antagonist concentration to determine the IC50 value.
Conclusion
The development of small molecule C5a receptor antagonists represents a promising therapeutic strategy for a variety of inflammatory diseases. While this compound shows potent C5aR antagonism, other compounds such as Avacopan have demonstrated exceptionally high potency in various in vitro assays and have progressed further in clinical development. The choice of an appropriate antagonist for research and development will depend on the specific application, balancing factors such as potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a foundation for the standardized evaluation of novel C5a receptor antagonists.
References
Comparative Analysis of CP-447697 Cross-reactivity with Complement Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the complement receptor antagonist CP-447697, with a focus on its potential for cross-reactivity with other complement receptors. While direct comparative experimental data for this compound across a wide panel of complement receptors is not extensively published, this document outlines the key considerations, relevant receptors, and experimental approaches for assessing its selectivity.
This compound is identified as a potent antagonist of the C5a receptor 1 (C5aR1), a key mediator of pro-inflammatory responses. However, the existence of a second C5a receptor, C5aR2 (also known as C5L2), which binds C5a with high affinity, presents a significant potential for cross-reactivity.[1][2][3] Understanding the selectivity profile of this compound is therefore crucial for a comprehensive evaluation of its therapeutic potential and off-target effects.
Quantitative Data Summary
| Compound | Primary Target | Reported Affinity (IC50) | Cross-reactivity Data (Publicly Available) |
| This compound | C5aR1 | 31 nM | Not Available |
Given the high affinity of C5a for both C5aR1 and C5aR2, it is critical for researchers to experimentally determine the binding profile of this compound against C5aR2 to ascertain its selectivity.
Key Complement Receptors for Cross-reactivity Assessment
The most pertinent receptor for cross-reactivity analysis of a C5aR1 antagonist is C5aR2. Below is a comparison of these two receptors.
| Feature | C5aR1 (CD88) | C5aR2 (C5L2, GPR77) |
| Ligand | C5a | C5a, C5adesArg |
| Signaling Pathway | G-protein coupled (Gi), pro-inflammatory | Primarily through β-arrestin, can be pro- or anti-inflammatory |
| Primary Function | Chemotaxis, inflammation, immune cell activation | Modulation of C5aR1 signaling, immune regulation |
Experimental Protocols
To assess the cross-reactivity of this compound, a competitive radioligand binding assay is a standard and robust method.[4][5][6]
Radioligand Binding Assay for C5aR1 and C5aR2
Objective: To determine the binding affinity (Ki) of this compound for C5aR1 and C5aR2.
Materials:
-
Cell Lines: HEK293 cells stably expressing human C5aR1 or human C5aR2.
-
Radioligand: 125I-labeled C5a.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled C5a.
-
Assay Buffer: Tris-HCl buffer with MgCl2 and BSA.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells expressing either C5aR1 or C5aR2.
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
Add increasing concentrations of the test compound, this compound.
-
Add a fixed concentration of 125I-C5a to each well.
-
For determining non-specific binding, add a high concentration of unlabeled C5a to a set of wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of 125I-C5a).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of C5aR1 and C5aR2.
Experimental Workflow
Caption: Experimental workflow for assessing cross-reactivity.
References
- 1. Structure and characterization of a high affinity C5a monoclonal antibody that blocks binding to C5aR1 and C5aR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C5aR2 receptor: The genomic twin of the flamboyant C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small molecule human C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of CP-447697 for the C5a Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the C5a receptor antagonist CP-447697. While specific selectivity data for this compound against a wider panel of receptors is not publicly available, this document compiles the known potency of the compound and compares it with other well-characterized C5a receptor antagonists. The guide also details the standard experimental protocols used to assess receptor specificity and illustrates the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a potent, lipophilic antagonist of the C5a receptor (C5aR, CD88), a key mediator of inflammatory responses. The complement component C5a, upon binding to C5aR, triggers a cascade of pro-inflammatory events, making this receptor a significant target for therapeutic intervention in a variety of inflammatory and autoimmune diseases. While the inhibitory concentration of this compound on the C5a receptor has been determined, a comprehensive public profile of its selectivity against other G-protein coupled receptors (GPCRs) and potential off-target interactions is not available. This guide, therefore, focuses on its known activity and provides a comparative landscape with other C5a receptor antagonists for which more extensive data exists.
Data Presentation
Quantitative Analysis of C5a Receptor Antagonists
The following table summarizes the available in vitro potency data for this compound and provides a comparison with other notable C5a receptor antagonists.
| Compound | Type | Target Receptor | IC50 (nM) | Selectivity Profile |
| This compound | Small Molecule | C5a Receptor | 31[1][2] | Not Publicly Available |
| Avacopan (CCX168) | Small Molecule | C5a Receptor | ~0.5-2 | High selectivity over other chemoattractant receptors |
| PMX-53 | Cyclic Peptide | C5a Receptor | ~2-20 | Selective for C5aR, but may have off-target effects at high concentrations |
| DF2593A | Small Molecule | C5a Receptor | 2.1 | High selectivity for C5aR1 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of receptor antagonists. Below are typical protocols employed to determine the potency and selectivity of compounds like this compound.
Radioligand Binding Assay for IC50 Determination
This assay is used to determine the concentration of a compound that inhibits the binding of a radiolabeled ligand to its receptor by 50% (IC50).
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human C5a receptor or from primary cells known to express the receptor, such as neutrophils.
-
Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, MgCl2, and a protease inhibitor cocktail to maintain protein integrity.
-
Competition Binding: A constant concentration of a radiolabeled C5a analog (e.g., ¹²⁵I-C5a) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. The IC50 value is determined by non-linear regression analysis.
Selectivity Screening (Counter-Screening Assays)
To determine the specificity of an antagonist, it is tested against a panel of other receptors, particularly those that are structurally related or share similar signaling pathways.
-
Receptor Panel: A broad panel of GPCRs, ion channels, kinases, and other potential off-targets is selected.
-
Assay Formats: A variety of assay formats are used depending on the target class. For GPCRs, radioligand binding assays or functional assays measuring second messenger levels (e.g., cAMP, Ca²⁺) are common.
-
Testing: The compound of interest is tested at a fixed, high concentration (e.g., 10 µM) against each target in the panel.
-
Hit Identification: A significant inhibition of binding or function (typically >50%) at this concentration flags a potential off-target interaction.
-
Dose-Response Analysis: For any identified "hits," a full dose-response curve is generated to determine the IC50 or Ki value for the off-target interaction.
-
Selectivity Index: The selectivity is often expressed as a ratio of the IC50 for the off-target receptor to the IC50 for the primary target (C5a receptor). A higher ratio indicates greater selectivity.
Mandatory Visualizations
C5a Receptor Signaling Pathway and Antagonist Inhibition
Caption: C5a binds to its receptor, C5aR, initiating downstream signaling pathways that lead to a pro-inflammatory response. This compound acts as an antagonist, blocking the binding of C5a to its receptor and thereby inhibiting the inflammatory cascade.
Experimental Workflow for Determining Receptor Specificity
Caption: A typical workflow for assessing the specificity of a receptor antagonist. The process begins with determining the potency at the primary target, followed by screening against a panel of other receptors to identify and quantify any off-target interactions.
References
Independent Validation of Published CP-447697 Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published data for the investigational compound CP-447697, also known as Pirquinozol and SQ-13,847. The information is compiled from original research publications and subsequent studies citing these works. The objective is to present the available data in a structured format, detail the experimental methodologies, and visually represent the compound's proposed mechanisms of action to aid in further research and development.
Summary of Quantitative Data
This compound has been investigated for its anti-allergic and anti-inflammatory properties through two distinct primary mechanisms of action: inhibition of histamine release and antagonism of the C5a receptor. The following tables summarize the key quantitative findings from the available literature.
Table 1: Anti-Allergic Activity of this compound (as SQ-13,847/Pirquinozol)
| Assay | Species | Route of Administration | Potency (ID50/IC50) | Reference |
| Passive Cutaneous Anaphylaxis (IgE-mediated) | Rat | Oral | 2-4 mg/kg | Casey et al., 1980 |
| Passive Pulmonary Anaphylaxis | Rat | Oral | 2-4 mg/kg | Casey et al., 1980 |
| Inhibition of Histamine Release (in vitro) | - | - | Not specified | Free & Hall, 1980 |
Table 2: C5a Receptor Antagonist Activity of this compound
| Assay | Potency (IC50) | Reference |
| C5a Receptor Binding | 31 nM | Blagg et al., 2008 |
| Functional Activity (Calcium Mobilization) | Not specified | Blagg et al., 2008 |
Detailed Experimental Protocols
A critical component of evaluating published data is understanding the methodologies employed. Below are the detailed protocols for the key experiments cited.
In Vivo Anti-Allergic Activity (Casey et al., 1980)
-
Model: Passive Cutaneous Anaphylaxis (PCA) in rats.
-
Sensitization: Rats were passively sensitized by intradermal injections of anti-ovalbumin serum.
-
Challenge: 24 hours after sensitization, animals were challenged intravenously with ovalbumin and Evans blue dye.
-
Treatment: this compound (as SQ-13,847) was administered orally at varying doses prior to the challenge.
-
Endpoint: The diameter of the blue wheal at the site of injection was measured to quantify the anaphylactic reaction. The ID50 was calculated as the dose required to inhibit the wheal formation by 50%.
-
Model: Passive Pulmonary Anaphylaxis in rats.
-
Methodology: The specific details of this model were not available in the accessed abstracts. It is presumed to involve sensitization followed by an aerosol challenge with the antigen, with changes in pulmonary function serving as the endpoint.
In Vitro Anti-Allergic Activity (Free & Hall, 1980)
-
Assay: Inhibition of histamine release from mast cells.
-
Methodology: The abstract indicates that the study investigated the in vitro activity of the compound, which typically involves isolating mast cells, sensitizing them, and then challenging them with an antigen in the presence and absence of the test compound. The amount of histamine released into the supernatant is then quantified. Specific details on cell source, stimuli, and quantification methods were not available in the abstract.
C5a Receptor Binding Assay (Blagg et al., 2008)
-
Assay: A competitive binding assay to determine the affinity of this compound for the C5a receptor.
-
Methodology: The general principle of such an assay involves using a radiolabeled C5a ligand and cell membranes expressing the C5a receptor. The ability of increasing concentrations of this compound to displace the radiolabeled ligand is measured. The concentration at which 50% of the radiolabeled ligand is displaced is determined as the IC50 value. The specific cell line and radioligand used were not detailed in the provided information.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Proposed anti-allergic mechanism of this compound.
Caption: C5a receptor antagonism by this compound.
Caption: Workflow for the in vivo PCA experiment.
Independent Validation and Comparison
A comprehensive search of the scientific literature for independent validations of the initially published data on this compound (Pirquinozol/SQ-13,847) did not yield any studies that directly replicated the original experiments. While the compound is mentioned in subsequent patents and reviews, particularly in the context of C5a receptor antagonists, these documents do not present new experimental data that would serve as an independent verification of the original findings.
The data from the 1980s on its anti-allergic properties positions it as an inhibitor of histamine release. The more recent characterization as a C5a receptor antagonist provides a more specific molecular target and a different therapeutic rationale. It is possible that the anti-allergic effects observed in vivo are a consequence of C5a receptor antagonism, as C5a can contribute to mast cell degranulation and inflammatory responses. However, without direct comparative studies, this remains a hypothesis.
Conclusion
The available data on this compound suggests it possesses anti-inflammatory and anti-allergic properties, potentially through a dual mechanism of inhibiting histamine release and antagonizing the C5a receptor. The quantitative data from the original publications provide a baseline for its potency. However, a significant gap exists in the form of independent validation of these findings. Further research would be required to confirm the original data and to fully elucidate the relationship between its two proposed mechanisms of action. Researchers interested in this compound should consider these points when designing future studies.
Comparing the in vivo stability of CP-447697 to other C5aR antagonists
For Researchers, Scientists, and Drug Development Professionals
C5a Receptor Signaling Pathway
The complement C5a receptor (C5aR1, or CD88) is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade. Upon binding of its ligand, the anaphylatoxin C5a, the receptor initiates a series of intracellular signaling events, leading to neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators. The diagram below illustrates a simplified overview of the C5aR signaling pathway.
Comparative In Vivo Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for several C5aR antagonists based on available preclinical and clinical data. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions, animal models, and analytical methods.
| Compound | Species | Route of Administration | Dose | T½ (Half-life) | Tmax (Time to Max. Concentration) | Oral Bioavailability (%) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Avacopan (CCX168) | Human | Oral | 30 mg | ~97.6 hours | ~2-4 hours | Not specified, but orally active | [1] |
| Human C5aR Knock-in Mice | Oral | Not specified | Not specified | Not specified | Orally effective in disease models | [2] | |
| PMX53 | Mouse | Intravenous | 1 mg/kg | ~1.3 hours | Not specified | Not applicable | [3] |
| Mouse | Oral | 3 mg/kg | ~70 minutes (in rats) | ~20 minutes (in rats) | ~9% | [4] | |
| JPE-1375 | Mouse | Intravenous | 1 mg/kg | ~0.13 hours | Not specified | Not applicable | [3] |
| DF2593A | Mouse/Rat | Oral | Not specified | Not specified | Not specified | Orally effective in pain models | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of the in vivo stability of drug candidates. Below are generalized methodologies for key experiments cited in the literature for C5aR antagonists.
In Vivo Pharmacokinetic Study in Rodents (General Protocol)
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a small molecule C5aR antagonist in mice or rats following oral or intravenous administration.
1. Animal Models and Housing:
-
Species: Male or female mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar), typically 8-12 weeks old.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required for the study.
2. Compound Formulation and Administration:
-
Formulation: The C5aR antagonist is formulated in a vehicle suitable for the intended route of administration. Common vehicles for oral administration include water with a solubilizing agent like Tween 80 or suspending agents like carboxymethyl cellulose. For intravenous administration, compounds are often dissolved in a mixture of DMSO, PEG300, Tween 80, and saline.
-
Oral Administration (Gavage): A specific dose (e.g., 10 mg/kg) is administered directly into the stomach using a gavage needle. The volume is typically calculated based on the animal's body weight (e.g., 10 mL/kg).
-
Intravenous Administration: A specific dose (e.g., 1-5 mg/kg) is administered via the tail vein.
3. Blood Sampling:
-
Time Points: Serial blood samples (e.g., 30-50 µL) are collected at predetermined time points post-dosing. Typical time points for IV administration might be 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For oral administration, time points might include 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Collection Method: Blood is collected via methods such as saphenous vein puncture, submandibular vein puncture, or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.
4. Bioanalysis (LC-MS/MS):
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma to precipitate proteins. After centrifugation, the supernatant is collected for analysis.
-
Quantification: The concentration of the C5aR antagonist in the plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of a C5aR antagonist.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unmc.edu [unmc.edu]
- 4. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 5. Targeting the minor pocket of C5aR for the rational design of an oral allosteric inhibitor for inflammatory and neuropathic pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of CP-447697 Against Established C5a Receptor Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the C5a receptor antagonist CP-447697 with established inhibitors Avacopan, PMX53, and W-54011. The information is intended to assist researchers in evaluating the therapeutic potential of these compounds for inflammatory diseases.
Introduction to C5a Receptor Antagonism
The complement system, a crucial component of innate immunity, can become dysregulated in various inflammatory and autoimmune diseases. The activation of the complement cascade leads to the generation of the potent pro-inflammatory mediator C5a. C5a binds to its G protein-coupled receptor, the C5a receptor (C5aR, CD88), expressed primarily on myeloid cells such as neutrophils. This interaction triggers a cascade of inflammatory responses, including chemotaxis, degranulation, and the release of reactive oxygen species (ROS) and inflammatory cytokines, contributing to tissue damage.
Antagonists of the C5a receptor are therefore a promising therapeutic strategy for a range of inflammatory conditions. This guide focuses on this compound, a lipophilic C5a receptor antagonist, and compares its in vitro activity with three well-characterized C5aR inhibitors: Avacopan (CCX168), a clinically approved drug for ANCA-associated vasculitis; PMX53, a potent peptidic antagonist; and W-54011, another small molecule inhibitor.
C5a Receptor Signaling Pathway
The binding of C5a to its receptor, C5aR1, initiates a signaling cascade that is central to the inflammatory response. This pathway involves the activation of various intracellular signaling molecules, leading to cellular responses such as chemotaxis, cytokine release, and the production of reactive oxygen species. The diagram below illustrates the key components of this pathway.
Caption: Simplified C5a receptor signaling pathway.
Comparative In Vitro Activity
The following tables summarize the reported in vitro activities of this compound and the established inhibitors. It is important to note that these values are from different studies and direct, head-to-head comparisons under identical experimental conditions are not publicly available.
Table 1: this compound In Vitro Activity
| Assay | Cell Type | IC50 (nM) | Reference |
| C5a Receptor Binding | Human Neutrophils | 31 | [1][2][3][4] |
Table 2: Avacopan (CCX168) In Vitro Activity
| Assay | Cell Type | IC50 (nM) | Reference |
| C5a-induced Chemotaxis | Human Neutrophils | Not specified | [5] |
Table 3: PMX53 In Vitro Activity
| Assay | Cell Type | IC50 (nM) | Reference |
| C5a Receptor Binding | Not specified | 20 | [11][12] |
| C5a-induced Myeloperoxidase Release | Human Neutrophils | 22 | [13] |
| C5a-induced Chemotaxis | Human Neutrophils | 75 | [13] |
| C5a-induced Ca²⁺ Mobilization | HMC-1 cells | 10 (Inhibition) | [11][14] |
Table 4: W-54011 In Vitro Activity
| Assay | Cell Type | Ki (nM) | IC50 (nM) | Reference |
| ¹²⁵I-C5a Binding | Human Neutrophils | 2.2 | - | [15] |
| C5a-induced ROS Generation | Human Neutrophils | - | 1.6 | [15] |
| C5a-induced Chemotaxis | Human Neutrophils | - | 2.7 | [15] |
| C5a-induced Intracellular Ca²⁺ Mobilization | Human Neutrophils | - | 3.1 | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design and interpretation of comparative studies.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand (e.g., ¹²⁵I-C5a) from the C5a receptor.
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Cell Membrane Preparation: Isolate cell membranes from a cell line overexpressing the human C5a receptor or from primary cells like human neutrophils.
-
Incubation: In a multi-well plate, incubate the cell membranes with a constant concentration of ¹²⁵I-labeled C5a and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled C5a).
-
Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[4]
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant like C5a.
References
- 1. C5a-Mediated Chemotaxis of Bone Marrow-Derived Neutrophils Protocol - Creative Biolabs [creative-biolabs.com]
- 2. Neutrophil migration toward chemoattractant C5a [bio-protocol.org]
- 3. Detection Protocol of C5a-Mediated Increase in Intracellular Calcium - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. biomedha.com [biomedha.com]
- 6. Avacopan as an add-on therapy for ANCA-associated vasculitis: a pharmacological overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized Trial of C5a Receptor Inhibitor Avacopan in ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adjunctive Treatment With Avacopan, an Oral C5a Receptor Inhibitor, in Patients With Antineutrophil Cytoplasmic Antibody–Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Safety and Efficacy of Avacopan, a C5a Receptor Inhibitor, in Patients With Antineutrophil Cytoplasmic Antibody–Associated Vasculitis Treated Concomitantly With Rituximab or Cyclophosphamide/Azathioprine: Protocol for a Randomized, Double-Blind, Active-Controlled, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avacopan for the Treatment of ANCA-Associated Vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PMX 53 | Complement | Tocris Bioscience [tocris.com]
- 13. The Impact of Various Reactive Oxygen Species on the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Benchmarking CP-447697: A Comparative Guide to C5a Receptor Antagonism in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the C5a receptor (C5aR) antagonist, CP-447697, and its potential performance in preclinical models of inflammatory diseases. Due to the limited publicly available data on this compound, this guide leverages performance data from other potent and selective C5aR antagonists, namely PMX53, Avacopan (CCX168), and DF2593A, as a proxy to benchmark its expected efficacy. The comparisons are drawn against standard-of-care treatments in relevant inflammatory disease models.
This compound is a lipophilic C5a receptor antagonist with an IC50 of 31 nM.[1][2] The complement component C5a is a potent pro-inflammatory mediator, and its receptor, C5aR, is a key target in a variety of inflammatory and autoimmune disorders.[3][4] Antagonism of C5aR has shown therapeutic potential in preclinical models of diseases such as rheumatoid arthritis and inflammatory bowel disease.[5][6]
Performance in a Collagen-Induced Arthritis (CIA) Model
The Collagen-Induced Arthritis (CIA) model in mice is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[7] Efficacy of C5aR antagonists is typically assessed by reductions in clinical arthritis scores, paw swelling, and joint damage.
Table 1: Comparative Efficacy of C5aR Antagonists and Standard of Care in a Murine CIA Model
| Compound/Treatment | Mechanism of Action | Dosage | Key Efficacy Endpoints | Reference |
| This compound (Expected) | C5aR Antagonist | Not specified | Expected to significantly reduce clinical scores, paw swelling, and joint destruction. | (Proxy Data) |
| Anti-mC5aR mAb | C5aR Antagonist | Not specified | Almost complete inhibition of clinical disease progression; reduced bone and cartilage destruction. Reduced neutrophil and macrophage infiltration in paws. Reduced local TNF-α, IL-6, and IL-17A. | [5] |
| PMX53 | C5aR Antagonist | Not specified | Not specified in CIA model in the provided results. However, it is effective in other inflammatory models. | [8] |
| Methotrexate (Standard of Care) | Dihydrofolate reductase inhibitor | Variable | Significant reduction in arthritis scores and joint inflammation. | Generic Knowledge |
Performance in a Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a common and reproducible model for inflammatory bowel disease (IBD).[2][9] The therapeutic potential of C5aR antagonists is evaluated by assessing the reduction in disease activity index (DAI), which includes weight loss, stool consistency, and bleeding, as well as histological improvement of the colon.
Table 2: Comparative Efficacy of C5aR Antagonists and Standard of Care in a Murine DSS-Induced Colitis Model
| Compound/Treatment | Mechanism of Action | Dosage | Key Efficacy Endpoints | Reference |
| This compound (Expected) | C5aR Antagonist | Not specified | Expected to ameliorate disease symptoms, reduce histological damage, and lower inflammatory mediator expression. | (Proxy Data) |
| PMX205 | C5aR Antagonist | 100 or 200 µ g/day (oral) | Significantly prevented DSS-induced colon inflammation. Lowered pro-inflammatory cytokine production and nitrotyrosine staining. Increased levels of IL-4 and IL-10. | [6][10] |
| C5aR Knockout Mice | Genetic Deletion of C5aR | N/A | Milder disease symptoms, less histological damage, and lower expression of inflammatory mediators in acute colitis. | [11][12] |
| Mesalazine (Standard of Care) | Aminosalicylate | Variable | Reduction in DAI and histological scores. | Generic Knowledge |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the C5a/C5aR signaling pathway and a typical experimental workflow for evaluating a novel anti-inflammatory compound.
Caption: C5a/C5aR signaling cascade leading to inflammatory responses.
Caption: General experimental workflow for preclinical drug evaluation.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This protocol describes a general method for inducing arthritis in susceptible mouse strains like DBA/1.[7][13][14]
-
Immunization (Day 0):
-
Prepare an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).
-
Inject 0.1 ml of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen and Incomplete Freund's Adjuvant (IFA).
-
Administer a 0.1 ml booster injection at a different site near the base of the tail.
-
-
Treatment:
-
Begin treatment with this compound, comparator drugs, or vehicle at a predetermined time point (e.g., at the onset of clinical signs or prophylactically).
-
Administer compounds daily or as per their pharmacokinetic profile.
-
-
Assessment:
-
Monitor mice regularly for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).
-
Measure paw thickness with a caliper.
-
At the end of the study, collect paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Collect blood and tissue samples for biomarker analysis (e.g., cytokine levels).
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This protocol outlines a common method for inducing acute colitis in mice.[2][9][15][16][17]
-
Induction of Colitis:
-
Administer 2.5-5% (w/v) DSS in the drinking water to mice for a period of 5-7 days. Control mice receive regular drinking water.
-
-
Treatment:
-
Administer this compound, comparator drugs, or vehicle concurrently with DSS administration or therapeutically after the onset of symptoms.
-
Oral gavage is a common route of administration for this model.
-
-
Assessment:
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
At the end of the treatment period, sacrifice the mice and collect the colons.
-
Measure colon length (shortening is a sign of inflammation).
-
Perform histological analysis on colon sections to assess tissue damage, ulceration, and immune cell infiltration.
-
Measure myeloperoxidase (MPO) activity in the colon as a marker of neutrophil infiltration.
-
Analyze colon tissue for the expression of pro-inflammatory cytokines.
-
Disclaimer: The performance data for this compound presented in this guide is extrapolated from other C5aR antagonists and should be considered hypothetical until specific experimental data for this compound becomes available. This guide is intended for informational purposes for a scientific audience and does not constitute a recommendation for any specific experimental design or treatment.
References
- 1. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 3. ovid.com [ovid.com]
- 4. Essential Role for the C5a Receptor in Regulating the Effector Phase of Synovial Infiltration and Joint Destruction in Experimental Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid-onset clinical and mechanistic effects of anti-C5aR treatment in the mouse collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The C5a receptor antagonist PMX205 ameliorates experimentally induced colitis associated with increased IL-4 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. Drug evaluation: the C5a receptor antagonist PMX-53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The C5a receptor antagonist PMX205 ameliorates experimentally induced colitis associated with increased IL-4 and IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of the C5a receptor (C5aR) in acute and chronic dextran sulfate-induced models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. yeasenbio.com [yeasenbio.com]
- 17. socmucimm.org [socmucimm.org]
Safety Operating Guide
Proper Disposal Procedures for CP-447697: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing CP-447697, a lipophilic C5a receptor antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound (CAS 1092847-21-6), this guide provides general best practices for the disposal of research-grade chemical compounds of this nature. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
As a compound used in inflammation research, this compound should be handled as a potentially hazardous chemical. The disposal of this substance and its containers requires adherence to strict protocols to prevent environmental contamination and ensure personnel safety.
General Disposal Workflow
The logical flow for the disposal of this compound and its associated waste should follow a structured process to minimize risk and ensure compliance.
Caption: General workflow for chemical waste disposal in a laboratory setting.
Key Disposal Considerations
Given the lack of specific data for this compound, the following table outlines general procedures and considerations based on standard laboratory practices for similar chemical compounds. This information is not a substitute for a substance-specific SDS and institutional protocols.
| Category | Procedure / Consideration | Rationale |
| Unused or Expired this compound | Treat as hazardous chemical waste. Do not dispose of down the drain or in regular trash. | To prevent the release of a biologically active and potentially ecotoxic substance into the environment. |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Segregate into a designated hazardous waste container. Avoid mixing with non-hazardous waste. | Prevents cross-contamination and ensures that all materials that have come into contact with the compound are disposed of safely. |
| Solutions of this compound | Collect in a sealed, properly labeled, and chemically compatible waste container. Do not mix with incompatible waste streams. | Prevents chemical reactions within the waste container and ensures the waste can be properly identified and treated by the disposal facility. |
| Spill Cleanup Materials | All materials used to clean a spill of this compound (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste. | To ensure that all traces of the compound are contained and disposed of in a controlled manner. |
Experimental Protocols for Safe Handling and Disposal
While specific experimental protocols for the disposal of this compound are not available, the following general procedures should be followed during handling to minimize waste generation and ensure safety leading up to disposal.
Personal Protective Equipment (PPE) Protocol
A foundational step in safe handling and eventual disposal is the consistent use of appropriate PPE.
Caption: Mandatory Personal Protective Equipment for handling this compound.
Spill Response Protocol
In the event of a spill, a clear and immediate response is crucial to contain the substance and protect personnel.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.
-
Contain the Spill: Use a chemical spill kit to contain the spill. For a solid, gently cover with an absorbent material to prevent it from becoming airborne. For a liquid, surround the spill with absorbent material and then cover it.
-
Clean the Spill: Carefully collect the absorbent material and any contaminated debris. Place all materials into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable laboratory decontaminant, and dispose of the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.
Essential Safety and Logistical Information for Handling CP-447697
Personal Protective Equipment (PPE)
Due to the high potency and unknown toxicological profile of CP-447697, a stringent personal protective equipment (PPE) protocol is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table summarizes the required PPE for various operations.
| Operation | Gloves | Eye Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (Powder) | Double-gloved with nitrile or neoprene gloves | Chemical splash goggles and a face shield | NIOSH-approved P100 respirator or a powered air-purifying respirator (PAPR) | Disposable gown with tight-fitting cuffs, shoe covers, and head cover |
| Solution Preparation | Double-gloved with nitrile or neoprene gloves | Chemical splash goggles | Chemical fume hood | Disposable gown with tight-fitting cuffs |
| In Vitro/In Vivo Experiments | Nitrile or neoprene gloves | Safety glasses with side shields | Not required if handled in solution within a certified biosafety cabinet or fume hood | Laboratory coat |
| Waste Disposal | Double-gloved with heavy-duty nitrile or neoprene gloves | Chemical splash goggles and a face shield | NIOSH-approved P100 respirator if handling powder | Disposable, chemical-resistant gown or coveralls |
Experimental Protocols: Safe Handling and Operational Plan
Adherence to a strict operational plan is critical to minimize the risk of exposure to this compound.
1. Designated Work Area:
-
All work with this compound, especially in its powdered form, must be conducted in a designated and controlled area, such as a chemical fume hood or a powder containment hood.
-
The work area must be clearly labeled with warning signs indicating the presence of a potent psychoactive compound.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of powdered this compound within a certified chemical fume hood or a balance enclosure to prevent the generation and dispersal of airborne particles.
-
Use dedicated, labeled spatulas and weighing boats.
-
Work on a disposable absorbent bench liner to contain any potential spills.
3. Solution Preparation:
-
Prepare solutions within a chemical fume hood.
-
Add the solvent to the powdered compound slowly to avoid splashing.
-
Ensure all containers are securely capped and clearly labeled with the compound name, concentration, date, and hazard symbols.
4. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Have a spill kit readily available that is appropriate for potent powder and solvent spills.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound (e.g., gloves, gowns, bench liners, pipette tips) must be considered hazardous waste.
-
Segregate waste into solid and liquid waste streams.
2. Decontamination:
-
Decontaminate all non-disposable equipment (e.g., glassware, spatulas) that has been in contact with this compound. A validated decontamination procedure should be established. This may involve rinsing with a suitable solvent followed by a thorough wash with detergent and water.
3. Inactivation (if feasible):
-
For bulk quantities, a chemical inactivation method should be considered if a validated procedure is available. This would involve reacting the compound to form a less hazardous substance.
4. Packaging and Labeling:
-
Place all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect all contaminated liquid waste in a sealed, labeled, and chemical-resistant container.
5. Final Disposal:
-
Dispose of all hazardous waste through a licensed and approved hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of potent pharmaceutical compounds.
Visual Workflow for Donning and Doffing PPE
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize the risk of contamination.
Caption: PPE Donning and Doffing Workflow.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
